molecular formula C4H10N4O B7809846 Imidazolidinyl urea

Imidazolidinyl urea

Cat. No.: B7809846
M. Wt: 130.15 g/mol
InChI Key: HJOKGKCVJCJKNJ-UHFFFAOYSA-N
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Description

Imidazolidinyl urea is a useful research compound. Its molecular formula is C4H10N4O and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazolidinyl urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazolidinyl urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazolidin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKGKCVJCJKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Synthesis and Purification of Imidazolidinyl Urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

Imidazolidinyl urea (IUPAC: 1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea) is a highly water-soluble, broad-spectrum antimicrobial preservative[1][2]. With a molecular weight of 388.29 g/mol and the molecular formula C11H16N8O8, it is predominantly utilized in cosmetic and pharmaceutical formulations as a controlled formaldehyde releaser[1][2].

From a process chemistry perspective, commercial imidazolidinyl urea is rarely a single discrete molecule; rather, it is a complex mixture of formaldehyde addition products and allantoin polymers. Achieving a high-purity yield requires strict control over the reaction thermodynamics, precise stoichiometric ratios, and rigorous downstream purification to prevent premature formaldehyde release during manufacturing[3].

Mechanistic Chemistry of Synthesis

The synthesis of imidazolidinyl urea relies on the base-catalyzed condensation of allantoin and formaldehyde[3]. Understanding the causality behind the reaction conditions is critical for scale-up and reproducibility.

  • Nucleophilic Activation (Why Base Catalysis?): Allantoin contains multiple nitrogen atoms within its hydantoin ring and urea side chain. Under basic conditions (typically using sodium hydroxide at pH 8.0–9.0), these nitrogens are deprotonated. This deprotonation significantly enhances their nucleophilicity, priming them for attack.

  • Electrophilic Attack: The activated nitrogens attack the highly electrophilic carbonyl carbon of formaldehyde, yielding transient N-methylol intermediates.

  • Condensation and Polymerization (Why Heat?): The condensation of these methylol intermediates to form methylene bridges requires activation energy. Refluxing the mixture at 60°C–80°C drives the reaction forward, yielding the desired polymeric mixture[3].

  • Quenching (Why Neutralize?): The reaction must be strictly halted using hydrochloric or glacial acetic acid. Failing to neutralize the base leads to runaway polymerization, excessive cross-linking, and degradation of the allantoin ring[3].

Synthesis A Allantoin (Nucleophile) C Base Catalysis (NaOH, pH 8-9) A->C B Formaldehyde (Electrophile) B->C D Intermediate Methylol Allantoin C->D Nucleophilic Addition E Condensation (Heat, 60-70°C) D->E F Imidazolidinyl Urea (Crude Mixture) E->F Polymerization

Chemical synthesis pathway of imidazolidinyl urea via base-catalyzed condensation.

Experimental Workflow: Chemical Synthesis Protocol

To ensure batch-to-batch consistency, the following protocol establishes a self-validating system for the synthesis of imidazolidinyl urea.

Table 1: Reagent Stoichiometry and Reaction Conditions
ParameterValue / SpecificationMechanistic Rationale
Allantoin 2.0 Molar EquivalentsServes as the primary nucleophilic scaffold.
Formaldehyde (Aqueous) 3.0 Molar EquivalentsActs as the electrophilic cross-linker and methylol source.
Sodium Hydroxide (NaOH) Catalytic (to pH 8.0 - 9.0)Deprotonates allantoin to initiate nucleophilic attack.
Reaction Temperature 60°C - 80°C (Reflux)Provides the necessary activation energy for condensation[3].
Quenching Agent HCl or Glacial Acetic AcidNeutralizes the base catalyst to halt polymerization[3].
Step-by-Step Synthesis Methodology
  • Reactor Preparation: Equip a glass-lined, jacketed reactor with a mechanical stirrer, a reflux condenser, and a calibrated temperature probe.

  • Reagent Charging: Charge the reactor with 2 molar equivalents of allantoin and 3 molar equivalents of aqueous formaldehyde (typically utilizing 37% w/w formalin).

  • Base Catalysis: Slowly add a concentrated sodium hydroxide solution dropwise under moderate agitation. Monitor the pH continuously until it stabilizes between 8.0 and 9.0.

  • Reflux and Condensation: Heat the reaction mixture to 60°C–80°C. Maintain reflux for exactly 60 minutes[3].

    • Self-Validation Check: The reaction mixture must transition from a cloudy, heterogeneous suspension to a completely transparent, slightly viscous liquid. If turbidity persists after 60 minutes, it indicates incomplete consumption of allantoin.

  • Neutralization: Cool the reactor to 40°C. Slowly add concentrated hydrochloric acid or glacial acetic acid until the pH reaches 6.0–7.0, effectively quenching the reaction[3].

Purification and Crystallization Strategies

In my experience optimizing preservative synthesis, the critical failure point in imidazolidinyl urea production is thermal degradation during the concentration phase. Because the molecule functions as a formaldehyde releaser, excessive heat forces premature decomposition. Therefore, thermal evaporation must be conducted under high vacuum to lower the boiling point of water, allowing for concentration without thermal stress[3].

Purification A Crude Imidazolidinyl Urea (Viscous Liquid) B Neutralization (Glacial Acetic Acid) A->B pH Adjustment C Vacuum Concentration (70°C, <50 mbar) B->C Water Removal D Solvent Extraction (Polar Solvent Wash) C->D Impurity Removal E Crystallization & Drying (Shallow Trays, Vacuum) D->E Precipitation F Pure Imidazolidinyl Urea (White Powder) E->F Final Yield

Downstream purification and crystallization workflow for imidazolidinyl urea.

Step-by-Step Purification Methodology
  • Vacuum Concentration: Transfer the neutralized reaction mixture to a vacuum distillation unit. Concentrate the solution at 70°C under a high vacuum (<50 mbar) until a clear, highly viscous liquid is obtained[3].

  • Solvent Washing (Optional but Recommended): To precipitate the product and remove unreacted low-molecular-weight organics, triturate the viscous liquid with a cold, non-polar or semi-polar solvent (e.g., cold acetone) in which imidazolidinyl urea is insoluble.

  • Drying and Crystallization: Pour the concentrated viscous liquid into shallow stainless-steel trays to maximize surface area. Place the trays in a vacuum desiccator or vacuum oven at 70°C until completely dry[3].

  • Milling: Once dried, mill the resulting solid into a fine, white powder.

    • Self-Validation Check: The final powder must be completely soluble in water and exhibit no sharp, pungent odor of free formaldehyde. An aqueous solution of the final product should yield a pH between 6.0 and 7.5.

Analytical Validation

To verify the structural integrity and purity of the synthesized imidazolidinyl urea, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[4]. The table below outlines the expected MS adducts and collision cross-section (CCS) values for validation.

Table 2: Mass Spectrometry Parameters (Predicted Adducts)[6]
AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]+ 389.116178.4
[M+Na]+ 411.098181.0
[M-H]- 387.101176.4
[M+NH4]+ 406.142183.7

By adhering to these strict stoichiometric controls and vacuum-assisted purification techniques, formulation scientists can reliably produce high-purity imidazolidinyl urea that meets stringent cosmetic and pharmaceutical safety standards.

References

  • Title: Imidazolidinyl Urea (CID 38258)
  • Source: atamanchemicals.
  • Source: energialternativa.
  • Source: nih.
  • Title: Imidazolidinyl urea (C11H16N8O8)
  • Source: researchgate.

Sources

Technical Deep Dive: Degradation Pathways & Stability Profiling of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidinyl Urea (IU) is a ubiquitous antimicrobial preservative, historically valued for its broad-spectrum efficacy in cosmetics and pharmaceuticals.[1][2][3] However, its stability profile is complex.[2] Unlike simple single-molecule preservatives, commercial IU is a heterogeneous mixture of allantoin-formaldehyde condensation products.[1][2] Its mechanism of action—and its toxicity—relies on the hydrolytic release of Formaldehyde (FA).

This technical guide deconstructs the degradation pathways of IU, moving beyond the simplified "formaldehyde releaser" label to explore the specific intermediates (HU, BHU) that drive both efficacy and sensitization. It provides validated analytical protocols for researchers to quantify these pathways in complex matrices.

Molecular Architecture: The "Mixture" Reality

To understand degradation, one must first define the starting material. For decades, IU was assigned a specific monomeric structure.[2] Advanced analysis (NMR, LC-MS) has revised this understanding.[2]

  • Historical Structure (Erroneous): 1,1'-methylenebis[3-(1-hydroxymethyl-2,5-dioxoimidazolidin-4-yl)urea].[2]

  • Current Consensus Structure: Commercial IU is a reaction product of Allantoin and Formaldehyde. It is not a single pure compound but a mixture containing:

    • Allantoin (Starting scaffold, stable end-product).[2]

    • HU: (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea.[1][2][4][5][6][7][8]

    • BHU: (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea.[1][2][4][5][6][8]

    • Polymers: Oligomeric chains linked by methylene bridges.

Implication: Degradation is not merely the breakdown of one molecule, but the depolymerization of a complex mixture reverting to its thermodynamic energy well: Allantoin.

Mechanistic Degradation Pathways[2]

The degradation of IU is a hydrolysis-driven cascade. The rate-limiting step is the cleavage of the N-hydroxymethyl (–N–CH₂OH) groups, which releases free formaldehyde.[9]

The Pathway Cascade
  • Primary Hydrolysis: Labile N-hydroxymethyl groups on the oligomers hydrolyze, releasing FA and forming simpler urea derivatives (HU/BHU).[2]

  • Secondary Breakdown: HU and BHU further lose formaldehyde groups.

  • Terminal State: The system relaxes to Allantoin, the stable, non-antimicrobial scaffold.

Visualization: The Degradation Cascade

The following diagram illustrates the stepwise hydrolysis and the critical intermediates involved.

IUDegradation IU_Mix Commercial Imidazolidinyl Urea (Polymeric Mixture) Hydrolysis Hydrolysis (+H2O) IU_Mix->Hydrolysis BHU Intermediate: BHU (Bis-hydroxymethyl urea deriv.) Hydrolysis->BHU HU Intermediate: HU (Mono-hydroxymethyl urea deriv.) Hydrolysis->HU BHU->HU Loss of -CH2OH FA_Release1 Release Formaldehyde (FA) BHU->FA_Release1 FA_Release2 Release Formaldehyde (FA) HU->FA_Release2 Allantoin Terminal Product: Allantoin (Stable / Inactive) HU->Allantoin Loss of -CH2OH

Figure 1: Stepwise hydrolysis of Imidazolidinyl Urea mixture into reactive intermediates (BHU, HU) and stable Allantoin, releasing Formaldehyde at each step.

Kinetics & Environmental Factors[2][10][11]

The release rate of formaldehyde—and thus the degradation of the parent compounds—is governed strictly by pH and temperature.

Quantitative Impact of pH and Temperature

Data synthesized from kinetic studies (Lehmann et al., 2006; Doi et al., 2012) highlights the instability in alkaline environments.[2]

ParameterConditionFA Release RateHalf-Life (

)
Mechanistic Insight
Acidic pH 2.0 - 4.0Slow Stable (>24h)Protonation of nitrogen stabilizes the N-C bond, inhibiting hydrolysis.[2]
Neutral pH 6.0 - 7.0Moderate ~60 min (at 60°C)Optimal balance for preservation efficacy vs. stability.[2]
Alkaline pH > 8.0Rapid Seconds to MinsBase-catalyzed hydrolysis rapidly strips -CH₂OH groups.[2]
Temp 25°CBaseline -Standard storage stability.[2]
Temp 60°CAccelerated < 15 minThermal energy overcomes activation barrier for N-C cleavage.

Critical Formulation Note: Formulations containing IU should ideally be buffered between pH 5.0 and 7.0. Exceeding pH 8.0 results in a "burst release" of FA, leading to rapid loss of preservative capacity and potential toxicity spikes.

Analytical Protocols (Self-Validating Systems)

To accurately profile IU degradation, one must separate the "Free Formaldehyde" from the "Bound/Donor Formaldehyde." Standard assays often fail to distinguish these, leading to overestimation of toxicity.

Protocol A: Specific Determination of Free Formaldehyde (HPLC-DNPH)

Objective: Quantify only the released FA without forcing further degradation of the parent molecule during analysis.

Reagents:

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (acidified).[2]

  • Mobile Phase: Acetonitrile / Water (45:55 v/v).[2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm, 5µm).[2]

Workflow:

  • Sample Prep: Dilute sample in neutral buffer (Phosphate pH 7.0). Do not use acid for dilution, as it shifts the equilibrium.

  • Derivatization: Mix 1 mL sample with 1 mL DNPH reagent. React at room temperature for 20 mins. (Heat will artificially degrade IU).[2]

  • Separation: Inject 10 µL into HPLC. Flow rate 1.0 mL/min.

  • Detection: UV-Vis at 360 nm (Specific for DNPH-Formaldehyde adduct).[2]

Protocol B: Structural Profiling of Parent/Intermediates (HPLC-UV)

Objective: Monitor the disappearance of IU oligomers and appearance of Allantoin/HU.

Reagents:

  • Column: Aminopropyl-bonded Silica (Polar phase required for urea derivatives) or Inertsil C8.[2]

  • Mobile Phase: Methanol / 25mM Phosphate Buffer pH 6.0 (Gradient elution).[2][10]

  • Detection: UV at 210-214 nm .[2]

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_A Protocol A: Free FA (Toxicity) cluster_B Protocol B: Degradation Profile Sample Cosmetic/Drug Matrix (Contains IU + FA) Deriv Derivatization (DNPH, 25°C) Sample->Deriv Direct Direct Injection (Buffer pH 6.0) Sample->Direct HPLC_A HPLC-UV (360 nm) C18 Column Deriv->HPLC_A Result_A Quantify Free FA HPLC_A->Result_A HPLC_B HPLC-UV (214 nm) Aminopropyl Column Direct->HPLC_B Result_B Ratio: IU / HU / Allantoin HPLC_B->Result_B

Figure 2: Dual-stream analytical workflow for distinguishing free formaldehyde toxicity from parent compound stability.

Toxicological Implications of Degradation[13]

The safety profile of IU is inextricably linked to its degradation pathway.

  • Sensitization Vectors: While Formaldehyde is a known sensitizer, recent research (Doi et al., 2012) suggests that the intermediates HU and BHU are also potential contact allergens.[2] This explains cross-reactivity between Imidazolidinyl Urea and Diazolidinyl Urea (which degrades to the same HU/BHU intermediates).[2]

  • The "Hidden" Load: A formulation may test low for free FA initially, but if stored at pH > 8 or high temperatures, the "Bound" FA reservoir (the IU polymer) will rapidly convert to "Free" FA, causing late-stage dermatitis in consumers.

Recommendation: Stability testing must track the ratio of Allantoin to IU over time. A rising Allantoin peak is a direct proxy for loss of preservative efficacy and increased FA load.

References

  • Lehmann, S. V., et al. (2006).[2] "Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea." Contact Dermatitis, 54(1), 50–58.[2][7] Link

  • Doi, T., et al. (2012).[2] "Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials." Contact Dermatitis, 67(5), 284–292.[2] Link

  • Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). (2002).[2] "Opinion on the determination of certain Formaldehyde Releasers in Cosmetic Products." European Commission. Link

  • Lv, C., et al. (2015).[2][9] "Investigation on formaldehyde release from preservatives in cosmetics."[1][8][9][11][12][10][13] International Journal of Cosmetic Science, 37(5), 474-478.[2] Link

  • Benassi, C. A., et al. (1990).[2] "High-performance liquid chromatographic determination of imidazolidinyl urea in cosmetic products." Journal of Chromatography A, 502, 193-200. Link

Sources

Imidazolidinyl Urea in Scientific Reagents: A Technical Implementation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidinyl urea (Germall 115) occupies a distinct and critical niche in the preservation of scientific reagents. Unlike Sodium Azide, which is cytotoxic and inhibits metalloenzymes like Horseradish Peroxidase (HRP), or Thimerosal, which faces strict mercury regulations, Imidazolidinyl urea functions as a controlled formaldehyde releaser .

Its primary utility in the laboratory is not merely as a bacteriostat, but as a fixative-preservative hybrid . It is particularly valuable in stabilizing cellular antigens in biological fluids (e.g., urine, CSF) for flow cytometry and preserving non-enzymatic protein reagents where isothiazolinones (ProClin) may be chemically incompatible. However, its mechanism—releasing active aldehydes—renders it unsuitable for amine-reactive chemistries and specific colorimetric assays. This guide delineates the precise operational boundaries for its successful deployment.

Chemical Mechanism: The "Slow-Release" Kinetics

Imidazolidinyl urea is a heterocyclic substituted urea. It does not act directly; rather, it undergoes hydrolysis in aqueous environments to release formaldehyde, which is the active antimicrobial agent.[1]

Mechanism of Action

The compound degrades into Allantoin and Formaldehyde . This hydrolysis is pH and temperature-dependent.

  • Acidic to Neutral (pH 3.0 – 7.5): Hydrolysis is slow and sustained, providing long-term preservation without an immediate spike in aldehyde concentration.

  • Alkaline (pH > 9.0): Hydrolysis accelerates rapidly, potentially leading to protein over-crosslinking and precipitation.

  • Antimicrobial Target: The released formaldehyde cross-links primary amino groups in microbial proteins and DNA, effectively halting replication and metabolism.

Hydrolysis IU Imidazolidinyl Urea (Germall 115) Inter Hydrolysis (pH & Temp Dependent) IU->Inter Water H2O Water->Inter Allantoin Allantoin (Inert Byproduct) Inter->Allantoin Formaldehyde Formaldehyde (Active Biocide) Inter->Formaldehyde Crosslink Microbial Death (Protein/DNA Crosslinking) Formaldehyde->Crosslink  Targeting

Figure 1: The hydrolysis pathway. Note that the rate of formaldehyde release is the rate-limiting step for antimicrobial activity.

Critical Applications in Scientific Reagents[2]

The HRP Conjugate Dilemma

A common challenge in immunoassay development (ELISA, Western Blot) is preserving HRP-conjugated antibodies.

  • Sodium Azide: Strictly contraindicated. Azide binds irreversibly to the heme iron of HRP, inhibiting the enzyme.

  • Imidazolidinyl Urea: A viable alternative if used correctly. While high levels of formaldehyde can inhibit enzymes, the slow-release kinetics of Imidazolidinyl urea (at 0.1% - 0.3%) often maintain sterility without immediately destroying HRP activity. However, for maximum HRP stability, ProClin 300 is generally the superior modern choice. Imidazolidinyl urea is reserved for formulations where isothiazolinones interfere with specific downstream chemistries.

Cellular Preservation (Flow Cytometry)

This is the high-value application for Imidazolidinyl urea. In diagnostic workflows (e.g., urinalysis), samples often degrade before analysis.

  • The Problem: Pure formaldehyde fixes cells but destroys surface epitopes (antigenicity) rapidly, making flow cytometry difficult.

  • The Solution: Imidazolidinyl urea acts as a "gentle fixative."[2] It stabilizes the cell membrane and prevents bacterial overgrowth, but the cross-linking is slow enough that antibody-binding epitopes remain accessible for days.

Reagent Compatibility Matrix

Use the following decision matrix to determine if Imidazolidinyl urea is safe for your specific reagent.

Assay/Reagent TypeCompatibilityTechnical Rationale
PBS / TBS Buffers High Stable in standard buffers (pH 7.4). Excellent shelf-life extension.
HRP Conjugates Moderate Better than Azide. Monitor activity over time; formaldehyde may slowly crosslink.
Amine Coupling (NHS) Incompatible CRITICAL: Released formaldehyde reacts with amines. Will quench NHS-esters.
BCA Protein Assay Incompatible Formaldehyde is a reducing agent; interferes with copper reduction, causing false positives.
Bradford Assay Moderate Less interference than BCA, but high concentrations can shift dye response.
Urine/Cell Storage Excellent Preserves morphology and immunophenotype better than neat formaldehyde.

Experimental Protocol: Preparation & Usage

Safety Note: Imidazolidinyl urea is a sensitizer.[3][4] Wear gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

Protocol 1: Preparation of 20% (w/v) Stock Solution

Store this stock solution to spike into buffers as needed.

  • Weighing: Weigh 20.0 g of Imidazolidinyl urea powder.

  • Dissolution: Add to 80 mL of deionized water (dH₂O).

    • Note: The powder is highly soluble. Mild vortexing is sufficient. Do not heat > 60°C.

  • Volume Adjustment: Adjust final volume to 100 mL with dH₂O.

  • Sterilization: Do NOT Autoclave. Heat will trigger premature formaldehyde release.

    • Filter sterilize using a 0.22 µm PES or PVDF membrane .

  • Storage: Aliquot into sterile tubes. Store at 4°C (stable for 1 year) or -20°C (stable for 2 years).

Protocol 2: Preserving a Scientific Reagent

Target Concentration: 0.1% to 0.5% (w/v).

  • Standard Bacteriostatic Use: 0.1% (1:200 dilution of stock).

  • High-Risk/Rich Media: 0.3% - 0.5%.[5]

Workflow:

  • Prepare your reagent buffer (e.g., PBS + 1% BSA).

  • Adjust pH to 7.2 – 7.4.

  • Add Imidazolidinyl urea Stock (20%) to the buffer.

    • Example: For 50 mL of buffer, add 250 µL of 20% Stock (Final: 0.1%).

  • Mix gently. The reagent is now protected against bacteria, yeast, and mold.[6]

Comparative Decision Logic

When should you choose Imidazolidinyl urea over the alternatives?

DecisionTree Start Select Preservative Q1 Is the reagent HRP-conjugated? Start->Q1 Azide USE SODIUM AZIDE (Standard for PBS/Antibodies) Q1->Azide No Q2 Does it contain Primary Amines for Conjugation? Q1->Q2 Yes ProClin USE PROCLIN 300 (Gold Standard for Enzymes) Q2->ProClin Yes (ProClin is amine-safe) Q3 Is ProClin incompatible or is 'Gentle Fixation' required? Q2->Q3 No IU USE IMIDAZOLIDINYL UREA (Urine, Cells, Non-Amine Buffers) Q3->IU Yes Thimerosal USE THIMEROSAL (Rare: Only if strict regulations permit) Q3->Thimerosal No

Figure 2: Decision matrix for selecting the appropriate preservative based on reagent chemistry.

References

  • National Center for Biotechnology Information (PubChem). Imidazolidinyl urea (Compound Summary). PubChem. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. CIR Expert Panel. Available at: [Link]

Sources

Technical Whitepaper: The Discovery and Antimicrobial Mechanics of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Imidazolidinyl urea, tracing its evolution from a 1960s patent to its status as a foundational "formaldehyde-releasing" preservative.[1][2] It synthesizes historical discovery, complex chemical characterization, and antimicrobial validation protocols.

Executive Summary

Imidazolidinyl urea (IU) represents a pivotal development in the history of cosmetic and pharmaceutical preservation. Discovered in the 1960s by Sutton Laboratories, it was engineered to fill a critical gap in the antimicrobial spectrum: the resistance of Gram-negative bacteria, particularly Pseudomonas aeruginosa, to traditional paraben systems. While originally marketed as a single chemical entity, advanced chromatographic analysis in the 2000s revealed it to be a complex mixture of allantoin-formaldehyde condensation products. This guide details that discovery vector, the "slow-release" formaldehyde mechanism that drives its efficacy, and the rigorous protocols required to validate its performance.[3]

Historical Genesis: The Sutton Vector (1960s)[2]

In the mid-20th century, the preservation landscape was dominated by esters of p-hydroxybenzoic acid (parabens). While effective against fungi and Gram-positive bacteria, parabens struggled against the adaptive cell envelopes of Gram-negative organisms.[1]

The Discovery

The breakthrough occurred at Sutton Laboratories (New Jersey, USA), led by Murray Berke and W.E. Rosen . They sought a molecule that combined the safety profile of allantoin (a healing agent) with the biocidal power of formaldehyde, without the volatility and irritation associated with free formaldehyde.

  • The Patent: The foundational technology was solidified in US Patent 3,248,285 (granted 1966), titled "Allantoin-formaldehyde condensation products".[2]

  • The Innovation: The synthesis involved reacting allantoin with formaldehyde in alkaline conditions. The resulting white, hygroscopic powder demonstrated exceptional stability and a unique ability to potentiate the activity of parabens, creating the synergistic "Germaben" system.

Chemical Architecture: The Structural Pivot

For decades, IU was depicted in textbooks and safety dossiers as a single, defined methylene-bis structure.[1] However, this was a simplification that masked the compound's true nature.

The "Myth" vs. The Reality

It was not until 2006 that Lehmann et al. utilized Capillary Electrophoresis (CE) and HPLC to deconvolute the material. They proved that commercial IU is not a single molecule but a dynamic mixture.

  • 30–40%: A mix of Allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and BHU.[1][2][4][5]

  • 60–70%: Complex polymeric condensation products.

This "mixture" status is critical for its functionality: the polymers act as a reservoir, hydrolyzing slowly to release the active biocide (formaldehyde) over time, extending shelf-life.[2]

Visualization: Synthesis & Hydrolysis Pathway

IUSynthesis Allantoin Allantoin (C4H6N4O3) Reaction Alkaline Condensation (Reflux) Allantoin->Reaction Formaldehyde Formaldehyde (CH2O) Formaldehyde->Reaction Mixture Imidazolidinyl Urea (The Commercial Mixture) Reaction->Mixture Synthesis HU Component: HU (Hydroxymethyl derivative) Mixture->HU Polymers Component: Polymers (Formaldehyde Reservoir) Mixture->Polymers Release Hydrolysis (In Aqueous Formula) Mixture->Release Time/pH Dependent FreeForm Free Formaldehyde (Active Biocide) Release->FreeForm Slow Release

Figure 1: The synthesis pathway showing the condensation of allantoin and formaldehyde into a complex mixture, which subsequently hydrolyzes to release the active antimicrobial agent.[1][2]

Antimicrobial Efficacy Profiling

IU is classified as a Formaldehyde Releaser .[3][6][7] Its primary value lies in its spectrum of activity, which complements other preservatives.

Mechanism of Action (MoA)
  • Donation: In aqueous solution, the imidazolidine ring undergoes hydrolysis.

  • Penetration: The released formaldehyde (HCHO) is small and uncharged, allowing it to penetrate bacterial cell walls easily.

  • Cross-linking: HCHO acts as an electrophile, reacting with nucleophilic amino groups on proteins and DNA bases. This cross-linking halts metabolic processes and replication.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values, demonstrating why IU is often paired with parabens (which cover the fungal gaps).

OrganismTypeMIC (ppm)Efficacy Rating
Pseudomonas aeruginosa Gram-Negative Bacteria500 - 1000 High (Primary Target)
Escherichia coli Gram-Negative Bacteria500High
Staphylococcus aureus Gram-Positive Bacteria500Moderate-High
Candida albicans Yeast>2000Low (Requires Co-preservative)
Aspergillus niger Mold>2000Low (Requires Co-preservative)

Data Source: Synthesized from Sutton Laboratories technical data and subsequent validation studies (BenchChem, 2025).

Validation Protocol: Preservative Challenge Test

To validate the efficacy of IU in a formulation, a "Preservative Challenge Test" (based on USP <51> or ISO 11930) is required.[8] This is not a passive observation but a stress test of the preservative system.

Protocol: USP <51> Antimicrobial Effectiveness Testing
  • Inoculum Preparation: Cultivate 5 standard strains (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) to achieve

    
     CFU/mL.
    
  • Product Inoculation: Introduce inoculum into the product to reach a final concentration of

    
     to 
    
    
    
    CFU/g.
  • Incubation: Store inoculated containers at 22.5 ± 2.5°C.

  • Sampling: Remove aliquots at Days 7, 14, and 28.

  • Neutralization: Dilute samples in a neutralizing broth (e.g., Dey-Engley) to stop preservative action immediately upon sampling.[1][2] This is critical to prevent false negatives.

  • Enumeration: Plate on Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi).

  • Calculation: Determine Log Reduction.

    • Requirement: Not less than 2.0 log reduction for bacteria by Day 14, and no increase thereafter.

Visualization: Experimental Workflow

ChallengeTest cluster_sampling Sampling Intervals Start Finished Formulation (Containing Imidazolidinyl Urea) Inoculation Inoculation (10^5 - 10^6 CFU/g) Start->Inoculation Incubation Incubation (20-25°C) Inoculation->Incubation Day7 Day 7 Incubation->Day7 Day14 Day 14 Incubation->Day14 Day28 Day 28 Incubation->Day28 Neutralization Neutralization (Dey-Engley Broth) Day7->Neutralization Day14->Neutralization Day28->Neutralization Plating Plating & Counting Neutralization->Plating Decision Log Reduction Calculation Plating->Decision

Figure 2: The USP <51> workflow for validating preservative efficacy, emphasizing the critical neutralization step.

Safety & Regulatory Status

While effective, the formaldehyde-releasing nature of IU necessitates strict regulatory oversight.

  • Sensitization: IU is a known contact allergen. The reaction is often due to the released formaldehyde, but reactions to the imidazolidinyl urea backbone itself can occur.

  • Regulatory Limits:

    • USA (CIR): Safe up to 0.6% in cosmetics.[2]

    • EU (Annex VI): Maximum concentration 0.6%.[1][2][6] Labeling required if formaldehyde concentration in the finished product exceeds 0.05%.

References

  • Berke, M., & Rosen, W. E. (1966).[2] Allantoin-formaldehyde condensation products.[1][2][4][5]US Patent 3,248,285 . Washington, DC: U.S. Patent and Trademark Office.

  • Lehmann, S. V., et al. (2006).[2] Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50–58.[2][5][9]

  • Cosmetic Ingredient Review (CIR). (2019).[1][2][5] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics.[3][5][6][7][10][11]

  • BenchChem. (2025).[2][3][8] A Comparative Analysis of Imidazolidinyl Urea and Diazolidinyl Urea as Antimicrobial Preservatives.[4][6][8][12][1][2]

  • United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing.[2][1][2]

Sources

Imidazolidinyl Urea: Structural Dynamics, Analytical Methodologies, and Preservative Efficacy in Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Formulation Scientists and Analytical Chemists

Executive Summary

In my tenure developing analytical frameworks for complex cosmetic and pharmaceutical matrices, I have found that imidazolidinyl urea presents a unique analytical paradox. It is universally utilized yet structurally elusive. Often mischaracterized as a single static molecule, it is in reality a dynamic mixture of allantoin-formaldehyde condensation products. This whitepaper deconstructs the chemical identity of imidazolidinyl urea, elucidates its formaldehyde-releasing mechanism of action, and provides field-proven, self-validating analytical protocols for its precise quantification.

Chemical Identity and Structural Complexity

Imidazolidinyl urea is a highly polar, non-aromatic, hydrophilic antimicrobial compound widely deployed as a broad-spectrum preservative. While regulatory bodies assign it a single Chemical Abstracts Service (CAS) registry number, analytical profiling reveals that the commercial material is a complex mixture. It primarily consists of allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea, and other polymeric condensation products[1][2].

Understanding this structural heterogeneity is the first critical step for any formulation scientist; you are not dissolving a single active pharmaceutical ingredient (API), but rather a dynamic equilibrium of hemiaminal networks.

Table 1: Physicochemical & Structural Parameters
ParameterSpecification
IUPAC Name N,N'-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea]
CAS Number 39236-46-9[3]
Molecular Formula C₁₁H₁₆N₈O₈[3][4]
Molecular Weight 388.30 g/mol [5]
Melting Point ~240.5 °C[5][6]
Solubility Highly soluble in water (1 g/L at 20 °C) and glycerol; insoluble in most organic solvents[4][5]
Effective pH Range 3.0 – 9.0[4][7]

Mechanism of Action: The Formaldehyde-Release Pathway

The antimicrobial efficacy of imidazolidinyl urea is fundamentally dependent on its controlled degradation. It belongs to the class of "formaldehyde-releasers." Rather than relying on the parent molecule to disrupt microbial membranes, the preservative acts as a chemical reservoir, slowly hydrolyzing in aqueous environments to yield free formaldehyde (HCHO)[7][8].

The Causality of Efficacy: Why is a releaser preferred over free formaldehyde? Direct addition of aqueous formaldehyde (formalin) causes immediate, aggressive cross-linking of proteins in the formulation, leading to phase separation, rapid degradation of active peptides, and a sharp spike in toxicity. Imidazolidinyl urea undergoes a stepwise degradation involving a net proton transfer from the terminal alcohol of a hemiaminal to the β-tertiary amine[8]. This slow-release kinetics ensures that the concentration of free formaldehyde remains at a micro-lethal dose for microbes (disrupting essential cellular processes via DNA/protein cross-linking) while extending the shelf-life of the product without destabilizing the emulsion[7][8].

MOA IU Imidazolidinyl Urea (Hemiaminal Mixture) Protonation Aqueous Environment (Proton Transfer) IU->Protonation Decomp Stepwise Degradation (pH & Temp Dependent) Protonation->Decomp HCHO Free Formaldehyde (HCHO Release) Decomp->HCHO Antimicrobial Agent Allantoin Stable End Products (e.g., Allantoin derivatives) Decomp->Allantoin Residual Matrix Microbe Microbial Cell Wall Penetration HCHO->Microbe Crosslink Protein/DNA Cross-linking (Cell Death) Microbe->Crosslink

Caption: Formaldehyde release mechanism of Imidazolidinyl Urea in aqueous systems.

Analytical Methodologies & Quality Control Protocols

Quantifying imidazolidinyl urea is notoriously difficult. Because it is highly polar, it elutes in the void volume of standard Reversed-Phase C18 columns, co-eluting with formulation excipients[2][9]. Furthermore, its instability in pure water leads to spontaneous degradation during sample preparation[2].

Self-Validating HPLC Protocol for Imidazolidinyl Urea

Phase 1: Sample Preparation (The Stabilization Step) Causality: We extract using 50% aqueous ethanol rather than pure water. The ethanol stabilizes the hemiaminal groups, shifting the equilibrium to prevent the premature hydrolysis and formaldehyde release that would artificially lower our assay results[2].

  • Accurately weigh 1.0 g of the cosmetic/topical sample into a 50 mL volumetric flask.

  • Disperse the sample in 30 mL of 50% aqueous ethanol. Sonicate for 15 minutes at room temperature (strictly avoid heating, which accelerates degradation)[2][8].

  • Make up to volume with 50% aqueous ethanol, mix thoroughly, and filter through a 0.45 µm PTFE syringe filter.

Phase 2: Chromatographic Conditions

  • Column: Cyano (CN) column, 250 x 4.6 mm, 5 µm particle size[2][10].

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (25:75, v/v)[2][10].

  • Flow Rate: 1.0 mL/min[10][11].

  • Column Oven Temperature: 40.0 °C[10][11].

  • Detection: UV Diode Array Detector (DAD) set at 210 nm[10][11].

  • Injection Volume: 5 µL to 20 µL (depending on expected concentration).

Phase 3: System Validation (Built-in Checks)

  • Linearity Check: Prepare calibration standards at 0.050, 0.100, 0.125, and 0.150 mg/mL[2][10]. The system is validated only if the correlation coefficient (

    
    ) is > 0.999[10].
    
  • Quantification Logic: Because imidazolidinyl urea is a mixture, do not look for a single sharp peak. You must integrate and sum the total area of the major characteristic peak cluster representing the isomers[2].

  • Recovery Validation: Spike a placebo matrix with a known 0.100 mg/mL standard. A recovery yield between 98.8% and 104.5% validates the extraction efficiency[10][11].

HPLC Prep Sample Preparation (1g in 50% Aq. Ethanol) Stabilize Hemiaminal Stabilization (Prevents Hydrolysis) Prep->Stabilize Column Cyano (CN) Column (250 x 4.6 mm, 5 µm) Stabilize->Column Mobile Isocratic Mobile Phase (Acetonitrile:Water 25:75) Column->Mobile 1.0 mL/min, 40°C Detect UV Detection (210 nm) Column->Detect Quant Peak Integration (Sum of Major Isomers) Detect->Quant R² > 0.999 Validation

Caption: Step-by-step HPLC analytical workflow for quantifying Imidazolidinyl Urea.

Safety, Toxicity, and Regulatory Thresholds

While imidazolidinyl urea is generally recognized as safe (GRAS) by the Cosmetic Ingredient Review (CIR) Expert Panel when used within established limits[1], its safety profile is intrinsically tied to its formaldehyde-releasing nature.

At elevated concentrations, the rapid release of formaldehyde can cause contact dermatitis and has been shown in in vitro studies to induce ROS-dependent apoptosis in neural progenitor cells and erythrocyte toxicity (hemoglobin release)[12][13][14]. Consequently, strict regulatory limits are enforced globally to ensure the cumulative formaldehyde exposure remains below the threshold for skin sensitization.

Table 2: Regulatory & Analytical Specifications
ParameterValue / LimitImplication for Formulators
EU Maximum Concentration 0.6% w/w[12][13]Hard regulatory ceiling in the European Union.
US Typical Concentration 0.1% – 0.3% (Up to 0.5%)[12]FDA/CIR safe range; higher limits risk sensitization[1][12].
HPLC Limit of Detection (LOD)

mg/mL[10]
Ensures trace detection in highly dilute topical matrices.
HPLC Limit of Quant. (LOQ)

mg/mL[10]
Minimum threshold for accurate peak integration.
Sensitization Rate 0.3% to 8.1%[1]Global patch test positive reaction rate; highly vehicle-dependent.

Note: Formulators must also account for the synergistic effects when imidazolidinyl urea is combined with parabens, which allows for lower overall preservative concentrations while maintaining broad-spectrum efficacy[4].

References

  • Imidazolidinyl Urea - MP Biomedicals. MP Biomedicals.
  • Imidazolidinyl urea 39236-46-9. Sigma-Aldrich.
  • Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells. Biomolecules & Therapeutics.
  • Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Cosmetic Ingredient Review (CIR).
  • Quantification of Imidazolidinyl Urea in Cosmetic Formulations using High-Performance Liquid Chrom
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation.
  • Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. American Journal of Student Research.
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul

Sources

Solubility, Stability, and Analytical Characterization of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidinyl Urea (IU) is a widely utilized antimicrobial preservative, historically known under the trade name Germall® 115.[1] Unlike simple single-molecule preservatives (e.g., parabens), IU is a complex heterogeneous mixture of allantoin-formaldehyde condensation products.[1] Its efficacy relies on the slow, hydrolytic release of formaldehyde, a mechanism that dictates its stability profile.

This guide provides a rigorous technical analysis of IU’s solubility behaviors, degradation kinetics, and analytical characterization.[1] It is designed to move beyond basic datasheets, offering causal insights into why the molecule behaves as it does in varied formulation environments.

Chemical Architecture & Mechanism

To understand the stability of IU, one must first accept that "Imidazolidinyl Urea" is a misnomer for a single structure. It is a reaction product mixture.[1]

  • Primary Components: Allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and various methylene-bridged dimers.[1]

  • Mechanism of Action: IU functions as a Formaldehyde Donor . It exists in a dynamic equilibrium where the rate of formaldehyde release is governed by pH and temperature.

  • Implication: Analytical assays (HPLC) often show multiple peaks ("fingerprint"), and stability is measured not just by the loss of the parent peak, but by the rate of free formaldehyde evolution.

Solubility Profile

IU is highly polar, driven by its multiple urea and imidazolidine ring moieties. This polarity dictates its solubility limitations in lipophilic phases.

Quantitative Solubility Data

The following table synthesizes solubility limits based on saturation points at 25°C.

Solvent SystemSolubility RatingApprox. Limit (w/w)Technical Insight
Water (pH 7) Very Soluble> 50%Hygroscopic nature allows rapid dissolution; ideal for aqueous phases.[1]
Propylene Glycol Soluble~ 20 - 30%Excellent co-solvent; often used to pre-dissolve IU before adding to emulsions.[1]
Glycerin Soluble~ 10 - 15%High viscosity can slow dissolution rate, but thermodynamic solubility is good.[1]
Ethanol (95%) Poorly Soluble< 1%The polar lattice of IU resists solvation by lower alcohols without water present.
Mineral Oil Insoluble< 0.1%Lipophobic structure prevents partition into the oil phase.
Dimethicone Insoluble< 0.1%Incompatible with silicone backbones.[1]
Formulation Strategy
  • The "Water-First" Rule: Always dissolve IU in the water phase or a water/propylene glycol premix. Never attempt to disperse it directly into the oil phase or anhydrous silicone bases, as this will lead to recrystallization and "grittiness" in the final product.

  • Ethanol Compatibility: If formulating a hydro-alcoholic gel, dissolve IU in the water portion before adding ethanol.[1] High ethanol concentrations (>60%) may precipitate the preservative if the water content is insufficient.

Stability & Degradation Kinetics

The stability of IU is inversely proportional to the pH of the system.[2] The degradation pathway is a hydrolysis reaction that cleaves the hydroxymethyl groups to release free formaldehyde.

The Degradation Pathway

The following diagram illustrates the stepwise hydrolysis of the IU complex into its terminal byproducts.

IUDegradation cluster_conditions Catalytic Factors IU Imidazolidinyl Urea (Complex Mixture) Inter Hydroxymethyl Intermediates (HU) IU->Inter Hydrolysis (Slow at pH 5-7) Form Formaldehyde (Active Agent) IU->Form Direct Release (Fast at pH > 9) Allantoin Allantoin (Stable Byproduct) Inter->Allantoin Degradation Inter->Form Release Heat Temp > 40°C Heat->IU Base pH > 9 Base->IU

Figure 1: Hydrolytic degradation pathway of Imidazolidinyl Urea.[1] High pH and temperature accelerate the cleavage of formaldehyde from the imidazolidine ring.

Critical Stability Factors[2]
  • pH Sensitivity:

    • pH 3.0 – 9.0: IU is relatively stable.[1][3] The hydrolysis rate is slow, providing sustained preservation.

    • pH > 9.0:[1][4] Rapid degradation occurs.[1][2] The molecule "dumps" formaldehyde, leading to a spike in free formaldehyde (potential irritation) and rapid loss of preservative capacity.

    • pH < 3.0:[1] Stability is maintained, but solubility of the byproduct (Allantoin) decreases, potentially causing crystallization.[1]

  • Temperature:

    • Avoid processing above 60°C .[1] Add IU during the cool-down phase of emulsion manufacturing (typically < 45°C) to prevent premature loss of formaldehyde activity.[1]

Analytical Methodologies

Quantifying IU is challenging due to its heterogeneous nature.[1] A single peak is rarely observed; instead, a "fingerprint" of 3-4 major peaks is standard.[1]

Validated HPLC Protocol

This protocol separates the polar components of the IU mixture using a Cyano (CN) or specialized C18 column.

  • Column: Cyano (CN) column (250 x 4.6 mm, 5 µm) or Hydrophilic Interaction (HILIC).[1]

  • Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (25:75).[1]

  • Flow Rate: 1.0 mL/min.[1][5][6]

  • Detection: UV at 210 - 225 nm (IU has weak UV absorption; low wavelength is critical).[1]

  • Injection Volume: 10-20 µL.

Experimental Workflow: Stability Stress Testing

To validate the stability of IU in a new drug or cosmetic formulation, follow this self-validating workflow.

StabilityWorkflow cluster_storage Storage Conditions (ICH Q1A) cluster_analysis Analytical Checkpoints (T=0, 1m, 3m, 6m) Start Formulation Batch (pH Adjusted 4.0 - 8.0) RT 25°C / 60% RH (Real Time) Start->RT Accel 40°C / 75% RH (Accelerated) Start->Accel Stress 50°C (Thermal Stress) Start->Stress HPLC HPLC Assay (Fingerprint Integrity) RT->HPLC Accel->HPLC Stress->HPLC HCHO Free Formaldehyde (Colorimetric/Derivatization) HPLC->HCHO Correlate Micro Microbial Challenge (USP <51>) HCHO->Micro Verify Efficacy Decision Pass/Fail Criteria: <10% Loss of Active <0.2% Free Formaldehyde Micro->Decision

Figure 2: Stability testing workflow integrating chemical assay (HPLC) with safety (Formaldehyde) and efficacy (Microbial) endpoints.

References

  • Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Washington, DC.[1]

  • Benvenuto, E., et al. (2024).[1] Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Current Pharmaceutical Analysis. [1][7]

  • European Commission. (2002).[1] Opinion on the Determination of Certain Formaldehyde Releasers in Cosmetic Products. SCCNFP.[1]

  • PubChem. (2025).[1] Imidazolidinyl Urea Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[1][2] Technical Support: Stability of Imidazolidinyl Urea in Aqueous Solutions.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Imidazolidinyl Urea in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazolidinyl urea, a widely utilized antimicrobial preservative in cosmetics and personal care products, presents unique analytical challenges due to its chemical nature. It exists not as a single molecule but as a complex mixture of condensation products of allantoin and formaldehyde.[1] Furthermore, its stability in aqueous solutions is limited, as it functions as a formaldehyde-releaser.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of imidazolidinyl urea in solutions. We will delve into the causality behind experimental choices, present a detailed protocol for a reliable reversed-phase HPLC method using a cyano column, and discuss method validation in accordance with International Conference on Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of Imidazolidinyl Urea

Imidazolidinyl urea (CAS 39236-46-9) is an effective broad-spectrum antimicrobial agent. However, its quantification is complicated by its inherent chemical complexity and reactivity. Commercial imidazolidinyl urea is a mixture of various formaldehyde addition products and polymers. This can result in multiple peaks during chromatographic analysis, making it crucial to adopt a consistent analytical approach.[1][3]

Moreover, the stability of imidazolidinyl urea is pH and temperature-dependent, with degradation leading to the release of formaldehyde.[2] This necessitates careful control over sample preparation and storage conditions to ensure accurate and reproducible results. The methods presented herein are designed to address these challenges, providing a reliable framework for the quality control and stability testing of formulations containing imidazolidinyl urea.

Principles of the HPLC Method: Why a Cyano Column?

While various HPLC methods, including Hydrophilic Interaction Liquid Chromatography (HILIC), have been employed for imidazolidinyl urea analysis, this note will focus on a robust and widely cited reversed-phase HPLC method utilizing a cyano-propyl bonded silica column.[1][4][5][6][7]

Causality behind the choice of a Cyano Column:

  • Intermediate Polarity: A cyano (CN) column offers an intermediate polarity between normal-phase (e.g., silica) and reversed-phase (e.g., C18) stationary phases. This characteristic is particularly advantageous for separating the polar components of the imidazolidinyl urea mixture from other, potentially less polar, components in a formulation.

  • Reduced Peak Tailing: For polar and basic compounds, cyano columns can sometimes provide better peak shapes and reduced tailing compared to traditional C18 columns.

  • Method Robustness: The use of a simple isocratic mobile phase, typically a mixture of acetonitrile and water, makes the method straightforward, reproducible, and easy to implement in a quality control setting.[4][5][6]

Detection: Imidazolidinyl urea lacks a strong chromophore, making UV detection at low wavelengths, such as 210 nm, the most common approach.[4][5][6][7][8] At this wavelength, the peptide-like bonds in the molecule exhibit sufficient absorbance for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC with a Cyano Column

This section provides a detailed, step-by-step methodology for the quantification of imidazolidinyl urea.

Materials and Reagents
  • Imidazolidinyl Urea reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (Deionized or Milli-Q)

  • Sample matrix (e.g., cosmetic solution, drug formulation)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Cyano (CN) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5][6]

Chromatographic Conditions
ParameterRecommended Setting
Column Cyano (250 mm x 4.6 mm, 5 µm)[4][5][6]
Mobile Phase Isocratic: Acetonitrile:Water (25:75, v/v)[4][5][6]
Flow Rate 1.0 mL/min[4][5][6]
Column Temperature 40°C[4][5][6]
Detection Wavelength 210 nm[4][5][6]
Injection Volume 10-20 µL
Standard Preparation
  • Stock Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the Imidazolidinyl Urea reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 0.050, 0.075, 0.100, 0.125, and 0.150 mg/mL).[4][5][6]

Sample Preparation
  • Accurately weigh a portion of the sample solution expected to contain a known amount of imidazolidinyl urea into a suitable volumetric flask.

  • Dilute the sample with the mobile phase to bring the theoretical concentration of imidazolidinyl urea within the calibration range.

  • Mix thoroughly. If the sample contains suspended particles, centrifuge a portion at approximately 5000 rpm for 10 minutes.[9]

  • Filter the supernatant through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.[9]

Analytical Run and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Generate a calibration curve by plotting the peak area of the main imidazolidinyl urea peak(s) against the concentration of the standards.

  • Determine the concentration of imidazolidinyl urea in the samples by interpolating their peak areas from the calibration curve.

Method Validation: Ensuring Trustworthiness

The described HPLC method must be validated to ensure its suitability for its intended purpose, following the ICH Q2(R1) guidelines.[4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (a sample matrix without imidazolidinyl urea) and ensuring no interfering peaks are observed at the retention time of the analyte.[9]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterTypical Acceptance CriteriaExample Result
Concentration Range Spanning 50-150% of the target concentration0.050-0.150 mg/mL[4][5][6]
Correlation Coefficient (r²) ≥ 0.999> 0.999[4]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on a placebo matrix spiked with known amounts of the analyte at different concentration levels.

Spiked LevelAcceptance Criteria (% Recovery)Example Mean Recovery (%)
50%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
150%98.0 - 102.0%101.1%
(Based on data from similar studies)[4][5][6]
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision LevelAcceptance Criteria (%RSD)Example Result (%RSD)
Repeatability ≤ 2.0%< 2.0%[9]
Intermediate Precision ≤ 2.0%< 2.0%[9]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterExample Value
LOD 62.5 x 10⁻⁶ mg/mL[4][5][6]
LOQ 125 x 10⁻⁶ mg/mL[4][5][6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Concentration Data Sample_Prep Sample Preparation (Weighing & Dilution) Filtration Filtration (0.45 µm) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (Cyano Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (210 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Peak Area Data Peak_Integration->Calibration_Curve Quantification Quantification of Imidazolidinyl Urea Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of Imidazolidinyl Urea.

Logical Relationships in Method Selection

G cluster_choices Methodological Choices Analyte Imidazolidinyl Urea (Polar, Complex Mixture) Separation_Mode Separation Mode Analyte->Separation_Mode Polarity Detection Detection Analyte->Detection UV Absorbance Matrix Aqueous Solution (Cosmetic/Pharma) Matrix->Separation_Mode Compatibility Goal Accurate & Robust Quantification Goal->Separation_Mode Stationary_Phase Stationary Phase Goal->Stationary_Phase Mobile_Phase Mobile Phase Goal->Mobile_Phase Goal->Detection Separation_Mode->Stationary_Phase Final_Method Reversed-Phase HPLC Cyano Column ACN/Water Isocratic UV at 210 nm Separation_Mode->Final_Method Stationary_Phase->Mobile_Phase Stationary_Phase->Final_Method Mobile_Phase->Final_Method Detection->Final_Method

Caption: Logical relationships in the analytical method for Imidazolidinyl Urea.

Conclusion

The reversed-phase HPLC method utilizing a cyano column presented in this application note provides a simple, selective, and robust approach for the quantification of imidazolidinyl urea in aqueous solutions. The detailed protocol and validation parameters offer a solid foundation for researchers and quality control analysts. Understanding the chemical complexity of imidazolidinyl urea and adhering to a well-validated, reproducible method are paramount for ensuring the safety and quality of products containing this preservative.

References

  • IMIDAZOLIDINYL UREA -
  • Imidazolidinyl urea - analysis - Analytice.
  • Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation | Request PDF - ResearchG
  • Quantification of Imidazolidinyl Urea in Cosmetic Formulations using High-Performance Liquid Chrom
  • HPLC Analyis of Preservatives in Cosmetics | PDF | High Performance Liquid Chrom
  • RP-HPLCMETHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI - IJNRD.
  • HPLC Determination of Imidazolidinyl urea on SHARC 1 Column - SIELC Technologies.
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul
  • Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul
  • Technical Support Center: Stability of Imidazolidinyl Urea in Aqueous Solutions - Benchchem.
  • A Validated High-Performance Liquid Chromatography Method for the Determination of Imidazolidinyl Urea in Topical Creams - Benchchem.
  • opinion on the determination of certain formaldehyde releasers in cosmetic products.

Sources

Protocol for using Imidazolidinyl urea as a preservative in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Title: Protocol for Utilizing Imidazolidinyl Urea as an Antimicrobial Preservative in Cell Culture Media Subtitle: Mechanistic Insights, Efficacy Optimization, and Cytotoxicity Evaluation

Introduction & Scientific Grounding

Microbial contamination remains a persistent threat to the integrity of cell culture systems[1]. While conventional antibiotics (e.g., Penicillin-Streptomycin) are standard, they often induce off-target effects on mammalian cell metabolism and drive the emergence of antibiotic-resistant strains[1]. Imidazolidinyl Urea (IU, commercially known as Germall 115), a well-established cosmetic preservative, presents a compelling alternative for specialized in vitro applications ()[1].

Mechanism of Action: IU functions as a in aqueous environments[2]. The liberated formaldehyde acts as a potent, broad-spectrum antimicrobial agent by cross-linking primary amine groups in bacterial and fungal proteins and nucleic acids[3]. This non-specific mechanism effectively neutralizes Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds[1].

The Causality of the Therapeutic Window: Because formaldehyde cross-linking is indiscriminate, it is inherently toxic to mammalian cells, potentially inducing apoptosis, reducing collagen synthesis, or triggering[4]. Therefore, employing IU in live-cell culture requires establishing a precise "therapeutic window"—the concentration at which microbial growth is completely inhibited (Minimum Inhibitory Concentration, MIC) while mammalian cell viability remains uncompromised[1].

Mechanism of Action Visualization

MOA IU Imidazolidinyl Urea (Germall 115) Decomp Aqueous Decomposition (Slow Release) IU->Decomp Hydrolysis in Media FA Formaldehyde (HCHO) Decomp->FA Active Agent Crosslink1 Protein/DNA Crosslinking FA->Crosslink1 High Susceptibility Crosslink2 Protein/DNA Crosslinking FA->Crosslink2 Dose-Dependent Microbes Microbial Contaminants (Bacteria/Fungi) Death Microbial Death (Preservation) Microbes->Death Mammalian Mammalian Cells (In Vitro Culture) Tox Cytotoxicity / Apoptosis Mammalian->Tox Crosslink1->Microbes Crosslink2->Mammalian

Mechanism of Action of Imidazolidinyl Urea in Cell Culture Media.

Materials and Reagents

  • Reagents: stock solution (e.g., 2% w/v in complete media)[5], Complete Cell Culture Medium (e.g., DMEM + 10% FBS), Microbial Broth (e.g., LB or YPD), MTT Reagent (5 mg/mL in PBS), DMSO (solubilization solution).

  • Biologicals: Target mammalian cell line (e.g., Fibroblasts, HEK293)[6], Reference microbial strains (e.g., E. coli, S. aureus, C. albicans)[1].

  • Equipment: 96-well tissue culture plates, Microplate reader (absorbance at 570 nm and 600 nm), Incubators (37°C, 5% CO₂ for mammalian; 30-37°C for microbes).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Self-Validating System: This assay incorporates a positive control (media + microbes) to confirm inoculum viability, and a negative control (media only) to validate baseline sterility[1].

Step 1: Inoculum Preparation

  • Action: Inoculate a single colony of the test microorganism into 5 mL of sterile broth. Incubate until mid-logarithmic phase (18-24h for bacteria, 24-48h for yeast). Dilute to approximately 1 × 10⁶ CFU/mL[1].

  • Causality & Rationale: Using mid-log phase organisms ensures the microbes are actively dividing, making their replicating DNA and synthesizing proteins highly susceptible to the cross-linking mechanism of formaldehyde, thereby preventing false-negative resistance profiles.

Step 2: Serial Dilution of Imidazolidinyl Urea

  • Action: In a 96-well plate, add 200 µL of a 2% (w/v) IU stock solution to Column 1. Perform a 2-fold serial dilution across Columns 1 through 10 by transferring 100 µL into 100 µL of fresh media. Discard 100 µL from Column 10[7].

  • Causality & Rationale: A 2-fold serial dilution provides a high-resolution gradient to pinpoint the exact MIC, minimizing the risk of over-prescribing the cytotoxic preservative in downstream applications.

Step 3: Inoculation and Incubation

  • Action: Add 100 µL of the microbial inoculum to Columns 1-11. (Column 11 = Positive Control; Column 12 = Negative Control with 100 µL media instead of inoculum). Incubate at 37°C for 24-48 hours[1].

  • Causality & Rationale: Matching the incubation temperature to standard mammalian cell culture conditions (37°C) ensures the formaldehyde release kinetics mirror the actual application environment.

Step 4: MIC Determination

  • Action: Visually inspect for turbidity or measure Optical Density (OD) at 600 nm. The MIC is the lowest concentration in which OD₆₀₀ matches the negative control[1].

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

Self-Validating System: Includes a vehicle control (media only) to establish 100% baseline viability, and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent) to confirm assay sensitivity[1].

Step 1: Cell Seeding

  • Action: Seed mammalian cells into a 96-well plate at 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow attachment[1].

  • Causality & Rationale: Allowing 24 hours for attachment ensures that any observed toxicity is due to the IU treatment rather than mechanical stress from trypsinization and seeding.

Step 2: IU Treatment

  • Action: Aspirate media. Apply the same serial dilution range of IU prepared in Protocol 1 (diluted in complete media) to the cells. Incubate for 24 to 72 hours[1].

  • Causality & Rationale: Testing over 24-72 hours captures both acute toxicity and delayed apoptotic effects resulting from the slow, continuous hydrolysis and release of formaldehyde.

Step 3: MTT Viability Assessment

  • Action: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours. Carefully remove media, add 100 µL of solubilization solution (DMSO), and measure absorbance at 570 nm[1].

  • Causality & Rationale: MTT is reduced to purple formazan by mitochondrial reductase in living cells. This provides a direct, quantifiable metric of metabolic viability, which is the first parameter compromised by formaldehyde toxicity[6].

Data Presentation & Analysis

Note: The following tables represent expected empirical ranges based on cosmetic and in vitro literature. Exact values must be determined per specific cell line and media formulation.

Table 1: Antimicrobial Efficacy of Imidazolidinyl Urea

Microorganism TypeReference StrainExpected MIC Range (% w/v)Formaldehyde Susceptibility
Gram-negative bacteriaEscherichia coli0.05% - 0.1%High
Gram-positive bacteriaStaphylococcus aureus0.1% - 0.2%High
Yeast / FungiCandida albicans0.2% - 0.4%Moderate

Table 2: Cytotoxicity Profile in Mammalian Cells

Mammalian Cell LineTissue OriginExpected IC₅₀ (% w/v)Recommended Application Notes
FibroblastsHuman Skin~0.05% - 0.1%Proceed with caution (Monitor Collagen)
HEK293Human Kidney~0.08%Proceed with caution
LAD2 (Mast Cells)Human<0.01%Avoid Use (MRGPRX2 Activation)

Experimental Workflow Visualization

Workflow cluster_assays Parallel Empirical Assays Step1 Step 1: Preparation Dilute IU in Complete Media Step2 Step 2A: MIC Assay Inoculate with Microbes Step1->Step2 Step3 Step 2B: Cytotoxicity Assay Treat Mammalian Cells Step1->Step3 Step4 Step 3: Analysis Determine Therapeutic Window Step2->Step4 Efficacy Data (MIC) Step3->Step4 Toxicity Data (IC50) Step5 Step 4: Application Optimized Preservative Media Step4->Step5 MIC < Optimal < IC50

Parallel workflow for determining the optimal concentration of Imidazolidinyl Urea.

References

  • Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy. NIH PubMed Central.[Link]

  • Cytotoxicity tests of antibacterial agents on human fibroblasts cultures. PubMed.[Link]

  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. MDPI Cells (2023, 12, 1076).[Link]

  • Imidazolidinyl Urea (Germall 115) Profile. The Good Scents Company.[Link]

Sources

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Imidazolidinyl urea (IMU; CAS 39236-46-9) is a highly effective, broad-spectrum antimicrobial agent utilized extensively as a preservative in cosmetics, personal care formulations, and topical pharmaceuticals. IMU belongs to the class of formaldehyde-releasing preservatives (FRPs). Its antimicrobial efficacy is not driven by the intact molecule itself, but rather by its 1[1].

Once released, formaldehyde acts as a potent electrophile. The mechanistic causality of microbial death involves the2[2]. This multi-target cross-linking irreversibly disrupts essential metabolic and reproductive processes, preventing microbial proliferation.

MOA IMU Imidazolidinyl Urea (IMU) Aq Aqueous Environment (Slow Hydrolysis) IMU->Aq HCHO Formaldehyde Release Aq->HCHO Sustained Release Prot Alkylation of Proteins (Amino & Sulfhydryl Groups) HCHO->Prot DNA Alkylation of Nucleic Acids (Purine Bases) HCHO->DNA Death Microbial Cell Death (Broad-Spectrum Inhibition) Prot->Death DNA->Death

Fig 1. Mechanism of action of Imidazolidinyl Urea via sustained formaldehyde release.

Experimental Rationale: Causality & Self-Validation

To accurately determine the MIC of IMU, researchers must employ a3[3]. Every step in this protocol is designed with specific causal logic to prevent data artifacts:

  • Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): CAMHB is strictly utilized because it lacks inhibitors (like PABA or thymidine) that interfere with antimicrobial agents. Furthermore, its controlled divalent cation concentrations (

    
     and 
    
    
    
    ) ensure reproducible outer membrane permeability in Gram-negative strains.
  • Inoculum Standardization (The "Inoculum Effect"): Formaldehyde acts stoichiometrically. If the bacterial load exceeds the standard

    
     CFU/mL, the available formaldehyde will be rapidly depleted by excess cellular proteins, artificially inflating the MIC. Standardizing to a 0.5 McFarland standard prevents this.
    
  • Temperature Control: Because IMU's formaldehyde release rate is highly temperature-dependent, the stock solution must never be heated during preparation. Incubation must be strictly maintained at 35±2°C to reflect standard physiological and formulation stability conditions.

  • Self-Validating System: The assay integrates mandatory Growth Controls (to prove the inoculum is viable and the media supports growth) and Sterility Controls (to prove the media and handling are uncontaminated). If either control fails, the entire plate's data is mathematically and biologically invalid.

Materials and Reagents

  • Test Article: Imidazolidinyl Urea (Analytical Standard, >99% purity).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 broth with MOPS buffer for fungi.

  • Consumables: 96-well sterile, clear, flat-bottom polystyrene microtiter plates.

  • Standardization: 0.5 McFarland Barium Sulfate standard (or spectrophotometric equivalent).

  • Target Microorganisms: Compendial strains such as Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, and Pseudomonas aeruginosa ATCC 9027.

Step-by-Step Protocol: Broth Microdilution

Phase 1: Preparation of IMU Stock and Dilutions
  • Stock Solution: Dissolve IMU powder in sterile CAMHB to create a stock solution of 4,000 µg/mL. Critical Note: Do not apply heat to aid dissolution, as this will trigger premature formaldehyde release.

  • Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Primary Addition: Add 200 µL of the 4,000 µg/mL IMU stock to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 into well 2. Mix thoroughly by pipetting up and down 4-5 times. Repeat this two-fold serial dilution up to well 10. Discard 100 µL from well 10. (This creates a concentration gradient from 2,000 µg/mL down to ~3.9 µg/mL prior to inoculation).

  • Control Designation: Well 11 receives no IMU (Growth Control). Well 12 receives no IMU and no bacteria (Sterility Control).

Phase 2: Inoculum Preparation and Inoculation
  • Bacterial Suspension: Select 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend them in sterile 0.85% saline.

  • Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm), yielding approximately

    
     CFU/mL.
    
  • Intermediate Dilution: Dilute this standardized suspension 1:150 in CAMHB to achieve a working concentration of

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

    • System Check: The addition of 100 µL inoculum to the 100 µL IMU dilution halves the IMU concentration (Final test range: 1,000 µg/mL to 1.95 µg/mL) and brings the final bacterial concentration to the required

      
       CFU/mL.
      
Phase 3: Incubation and Reading
  • Incubation: Seal the plate with a gas-permeable membrane to prevent evaporation. Incubate at 35±2°C for 16–20 hours.

  • Validation: Before reading the MIC, verify that Well 11 is highly turbid (viable growth) and Well 12 is completely transparent (sterile).

  • Determination: Visually inspect the plate against a dark background or read the absorbance at 600 nm. The MIC is defined as the lowest concentration of IMU that completely inhibits visible microbial growth.

Workflow Stock 1. Prepare IMU Stock (e.g., 4000 µg/mL in MHB) Dilution 2. Two-Fold Serial Dilutions (96-well microtiter plate) Stock->Dilution Inoculation 4. Inoculate Wells (Final: 5 x 10^5 CFU/mL) Dilution->Inoculation Inoculum 3. Prepare Inoculum (0.5 McFarland Standard) Inoculum->Inoculation Incubation 5. Incubation (35±2°C for 16-20 hours) Inoculation->Incubation Read 6. Determine MIC (Lowest conc. with no visible growth) Incubation->Read

Fig 2. Step-by-step CLSI-compliant broth microdilution workflow for MIC determination.

Data Interpretation & Expected Results

Imidazolidinyl urea is highly effective against Gram-negative and Gram-positive bacteria, but exhibits weaker efficacy against fungal strains (yeasts and molds), which is why it is frequently co-formulated with parabens or other fungicides in commercial products.

Below is a summary of 4[4]:

Target OrganismATCC StrainClassificationExpected MIC (µg/mL or ppm)
Escherichia coliATCC 8739Gram-Negative Bacteria500
Pseudomonas aeruginosaATCC 9027Gram-Negative Bacteria500
Staphylococcus aureusATCC 6538Gram-Positive Bacteria500
Bacillus subtilisATCC 6633Gram-Positive Bacteria250
Aspergillus nigerATCC 16404Fungi (Mold)>1000
Candida albicansATCC 10231Fungi (Yeast)>1000

Note: Fungal MIC determinations require the use of RPMI 1640 broth and extended incubation periods (48 hours for yeasts, up to 72 hours for molds).

References

  • Source: nbinno.
  • Source: Journal of Applied Pharmaceutical Science (japsonline.com)
  • Source: EasyChem (cneasychem.com)
  • Source: PMC (nih.gov)

Sources

Application Note: Spectrophotometric Analysis of Imidazolidinyl Urea Degradation Products via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Background

Imidazolidinyl urea (IMU) is a broad-spectrum antimicrobial preservative extensively formulated into cosmetics and topical pharmaceuticals. Functionally, IMU operates as a "formaldehyde releaser." Its antimicrobial efficacy is driven by its degradation in aqueous environments, where it hydrolyzes to liberate free formaldehyde and allantoin-derived byproducts, predominantly (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU)[1].

Accurate quantification of IMU degradation is critical for toxicological compliance and formulation stability. However, direct UV-Vis spectrophotometric detection of free formaldehyde is analytically unfeasible due to its lack of a distinct chromophore and poor molar absorptivity. Furthermore, IMU's degradation kinetics are highly sensitive to matrix pH and temperature.

Causality of Analytical Strategy: To establish a highly specific and self-validating analytical system, this protocol employs the Hantzsch Reaction using Nash's reagent. Nash's reagent—a buffered mixture of acetylacetone and ammonium acetate—selectively reacts with the liberated free formaldehyde under mild conditions to form a stable, yellow-colored cyclization product: 3,5-diacetyl-1,4-dihydrolutidine (DDL)[2]. DDL exhibits a strong, distinct absorbance maximum at 412 nm. This derivatization strategy effectively isolates the formaldehyde signal from the non-absorbing allantoin degradation backbone and complex formulation matrices, preventing false positives[3].

Pathway IMU Imidazolidinyl Urea (IMU) Degradation Aqueous Hydrolysis IMU->Degradation HCHO Free Formaldehyde Degradation->HCHO Cleavage Allantoin Allantoin Derivatives (e.g., HU) Degradation->Allantoin Byproducts Hantzsch Hantzsch Reaction HCHO->Hantzsch Nash Nash Reagent (Acetylacetone) Nash->Hantzsch DDL DDL Complex (Yellow) Hantzsch->DDL Cyclization Spec Absorbance at 412 nm DDL->Spec Quantification

Chemical degradation of IMU and subsequent Hantzsch derivatization for UV-Vis detection.

Comparative Degradation Profiles

Understanding IMU's relative degradation efficiency is vital for formulation scientists predicting shelf-life and sensitization risks. Table 1 summarizes the formaldehyde release yields of 0.2% preservative solutions analyzed via the acetylacetone (Nash) colorimetric method[4]. IMU exhibits a controlled, moderate release profile compared to aggressive donors like Quaternium-15, explaining its favorable safety profile in leave-on products.

Table 1: Formaldehyde Release Comparison Among Common Preservatives

Formaldehyde Donor (0.2% Aqueous Solution)Formaldehyde Released (%)Formaldehyde Concentration (ppm)
Quaternium 1558.80%1176
DMDM Hydantoin17.12%342
Diazolidinyl Urea (DU)15.43%309
Imidazolidinyl Urea (IMU) 12.53% 251
Bronopol4.40%88

Quantitative data derived from comparative baseline studies using acetylacetone colorimetry[4].

Experimental Protocol: Spectrophotometric Analysis

Materials and Reagents
  • Imidazolidinyl Urea (IMU) reference standard (>95% purity)[2].

  • Nash Reagent Components: Ammonium acetate (analytical grade), Glacial acetic acid, Acetylacetone.

  • Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading at 412 nm[2].

Step-by-Step Methodology

Step 1: Preparation of Nash Reagent Causality & Self-Validation: The pH of this reagent must remain near-neutral to ensure the Hantzsch cyclization proceeds optimally without artificially accelerating the hydrolysis of unreacted IMU prior to derivatization.

  • Weigh 15.0 g of ammonium acetate and dissolve in approximately 70 mL of Grade II deionized water[2].

  • Add 0.3 mL of glacial acetic acid and 0.2 mL of acetylacetone[2].

  • Mix thoroughly and dilute to a final volume of 100.0 mL with deionized water. Store in an amber bottle at 4°C (stable for up to 2 weeks).

Step 2: Sample Preparation and Degradation Induction

  • Weigh an appropriate amount of the IMU-containing sample to achieve an expected free formaldehyde concentration within the linear range (typically 0.5 – 10.0 µg/mL).

  • Dissolve/extract the sample in 50 mL of a polar solvent (e.g., water or a water/tetrahydrofuran mixture for complex lipid matrices)[4].

  • Causality of Incubation: To determine total releasable formaldehyde, the sample must be subjected to forced degradation. Adjust the pH to 7.0 and incubate at 37°C for 24 hours to achieve thermodynamic equilibrium[5]. If analyzing free formaldehyde at a specific time point, bypass incubation and proceed immediately to Step 3.

Step 3: Derivatization (Hantzsch Reaction)

  • Transfer 2.0 mL of the sample extract (or calibration standard) into a glass test tube.

  • Add 2.0 mL of the prepared Nash reagent to the tube and vortex to homogenize.

  • Incubate the mixture in a water bath at 60°C for exactly 10 minutes to drive the Hantzsch reaction to completion[6].

  • Rapidly cool the tubes to room temperature in an ice-water bath. Causality: Immediate cooling halts any further thermal degradation of the parent IMU compound, locking the formaldehyde concentration for accurate reading.

Step 4: Spectrophotometric Measurement

  • Transfer the cooled solution to a 1-cm quartz cuvette.

  • Measure the absorbance at 412 nm against a reagent blank (2.0 mL water + 2.0 mL Nash reagent)[2].

  • System Trustworthiness Check: Always run a spiked matrix recovery sample alongside unknowns. Acceptable matrix recovery limits for cosmetic formulations using this method range from 91% to 113%, confirming that matrix effects (e.g., surfactants, pigments) are negligible[3].

Workflow Prep 1. Sample Prep (Solvent Extraction) Incubate 2. Degradation (pH 7.0, 37°C) Prep->Incubate Reagent 3. Nash Reagent (Add to Extract) Incubate->Reagent React 4. Derivatization (60°C, 10 min) Reagent->React Measure 5. UV-Vis Read (412 nm) React->Measure

Step-by-step experimental workflow for the spectrophotometric analysis of IMU.

References

  • Source: uspto.
  • YY/T 1416.6-2021 PDF English - ChineseStandard.
  • Source: jfda-online.
  • Source: researchgate.
  • Source: scribd.
  • Source: researchgate.
  • Source: atamanchemicals.

Sources

Formulating stable aqueous solutions of Imidazolidinyl urea for research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Formulating Stable Aqueous Solutions of Imidazolidinyl Urea for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Imidazolidinyl Urea in Aqueous Media

Imidazolidinyl urea (IU) is a heterocyclic substituted urea compound widely utilized as an antimicrobial preservative in pharmaceutical and cosmetic formulations.[1] Its efficacy stems from its function as a formaldehyde-releaser, providing broad-spectrum activity against bacteria, yeast, and molds, thus ensuring the stability and safety of aqueous-based products.[2][3] However, the very mechanism that makes it an effective preservative—the slow release of formaldehyde—is also the source of its primary challenge in a research context: instability in aqueous solutions.[4][5]

It is critical for researchers to understand that commercial Imidazolidinyl urea is not a single chemical entity but a complex equilibrium mixture of the condensation products of allantoin and formaldehyde.[6][7][8] This inherent complexity, coupled with its susceptibility to hydrolysis, means that preparing stable, reproducible, and well-characterized aqueous solutions requires a carefully controlled approach. Degradation can lead to a significant increase in free formaldehyde, a loss of preservative efficacy, and the introduction of confounding variables into experimental systems.[4][9]

This guide provides a detailed framework for researchers, moving beyond a simple dissolution recipe to explain the underlying chemical principles that govern the stability of Imidazolidinyl urea. By understanding and controlling key parameters, scientists can confidently prepare and utilize aqueous IU solutions with maximum stability and minimal degradation, ensuring the integrity and reproducibility of their research.

Section 1: The Chemistry of Imidazolidinyl Urea and its Aqueous Stability

The stability of an Imidazolidinyl urea solution is not static; it is a dynamic state influenced by several environmental factors. The degradation of IU is primarily a hydrolysis process that results in the release of formaldehyde and the formation of other products, including allantoin and (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU).[4][6] To formulate a stable solution, one must control the factors that accelerate this degradation.

Core Factors Influencing Stability:
  • pH: This is the most critical factor. Imidazolidinyl urea exhibits its greatest stability in a pH range of 3.0 to 9.0.[2][4][10] In alkaline conditions (pH > 9), the rate of hydrolysis and subsequent formaldehyde release increases significantly.[4][5][9] Conversely, highly acidic conditions (pH < 3) may also reduce stability.[4] For research applications where maximal stability is desired, maintaining a neutral to slightly acidic pH is recommended.

  • Temperature: As with most chemical reactions, higher temperatures accelerate the degradation of Imidazolidinyl urea.[4][9] Prolonged exposure to temperatures above 50°C should be avoided during preparation and storage.[4] The rate of formaldehyde release is directly correlated with increases in temperature.[3]

  • Time: The degradation of Imidazolidinyl urea is a time-dependent process.[4] Even under optimal conditions, solutions will experience some degree of degradation over extended periods. Therefore, preparing fresh solutions and understanding their viable shelf-life under specific storage conditions is paramount.

Factors Influencing Imidazolidinyl Urea Aqueous Stability cluster_inputs Inputs cluster_factors Controlling Factors cluster_outputs Outputs IU Imidazolidinyl Urea (Powder) Process Dissolution & pH Adjustment IU->Process Water High-Purity Water Water->Process Stable Stable IU Solution (Target Outcome) Process->Stable If Factors Controlled Degraded Degradation Products (Formaldehyde, Allantoin, etc.) Process->Degraded If Factors Uncontrolled pH pH (Optimal: 3-9) pH->Process Temp Temperature (Optimal: 2-8°C) Temp->Process Time Storage Time (Minimize) Time->Stable Influences over time

Sources

Application Note: Imidazolidinyl Urea in Biological Sample Preservation

[1][2][3][4][5]

Executive Summary

Imidazolidinyl Urea (IU) is a well-established antimicrobial preservative traditionally used in cosmetics, but its application in biological sample preservation —specifically for urine flow cytometry and liquid biopsy—is a critical, emerging utility. Unlike direct formaldehyde fixation, which can rapidly denature epitopes and cause precipitation of urinary proteins (e.g., Uromodulin), IU acts as a formaldehyde donor . It releases formaldehyde slowly via hydrolysis, providing a "gentle fixation" that stabilizes cellular structures and surface antigens for up to 6 days without the harsh artifacts associated with standard aldehydes.

This guide details the mechanism, preparation, and specific protocols for using IU to preserve biological integrity in clinical and research samples.

Mechanism of Action: The "Slow-Release" Advantage

Imidazolidinyl Urea belongs to the class of formaldehyde-releasing preservatives.[1][2][3][4][5] It does not fix tissues by itself; rather, it decomposes in aqueous environments to release formaldehyde.

  • Hydrolysis: Upon contact with water, the imidazolidine ring undergoes hydrolysis.

  • Release Kinetics: This process is pH and temperature-dependent. At physiological pH (7.0–7.4), the release is gradual.

  • Gentle Fixation: The slow accumulation of formaldehyde allows for the formation of methylene bridge crosslinks between protein amine groups without the "shock" fixation that causes cell shrinkage or epitope masking.

Diagram: Mechanism of Action

IU_MechanismIUImidazolidinyl Urea(Stable Powder)HydrolysisHydrolysis Reaction(Slow Release)IU->HydrolysisWaterAqueous Environment(pH 7.0 - 8.0)Water->HydrolysisFormaldehydeFree Formaldehyde(CH₂O)Hydrolysis->FormaldehydeTime-Dependent ReleaseCrosslinkMethylene Bridge(-NH-CH₂-NH-)Formaldehyde->CrosslinkReacts withProteinsCellular Proteins(Amine Groups)Proteins->CrosslinkStabilizationEpitope Preservation& Structural IntegrityCrosslink->Stabilization

Caption: The hydrolysis pathway of Imidazolidinyl Urea results in controlled formaldehyde release, preventing rapid denaturation.[4]

Protocol: Urine Sample Preservation for Flow Cytometry[4][5][8]

This protocol is derived from recent advancements (e.g., Freund et al., 2023) demonstrating that IU, combined with MOPS buffer, prevents the degradation of leukocytes and renal tubular epithelial cells in urine.

Why this works:
  • IU (1–2%): Fixes the cells to prevent autolysis.

  • MOPS Buffer: Maintains pH and, critically, prevents the precipitation of Uromodulin (Tamm-Horsfall protein) , which often forms aggregates in acidic urine that clog flow cytometers and trap cells.

Reagents Required
ReagentGradePurpose
Imidazolidinyl Urea (IU) USP/Reagent GradeFixative (Formaldehyde Donor)
MOPS (3-(N-morpholino)propanesulfonic acid)Reagent GradepH Stabilization / Anti-precipitation
PBS (Phosphate Buffered Saline)1X, pH 7.4Washing / Dilution
Deionized Water HPLC GradeSolvent
Preparation of Stock Solutions
A. 1M MOPS Buffer (pH 7.2)
  • Dissolve 20.9 g of MOPS free acid in 80 mL of deionized water.

  • Adjust pH to 7.2 using NaOH.

  • Bring volume to 100 mL .

  • Filter sterilize (0.22 µm) and store at 4°C.

B. 20% (w/v) Imidazolidinyl Urea Stock
  • Weigh 2.0 g of Imidazolidinyl Urea powder.

  • Dissolve in 10 mL of PBS or deionized water.

    • Note: IU is highly soluble but hygroscopic. Weigh quickly.

  • Do not heat excessively, as this accelerates formaldehyde release.

  • Use fresh or store at 4°C for <1 week.

Step-by-Step Preservation Workflow
  • Collection: Collect fresh mid-stream urine in a sterile cup.

  • Buffering (Critical): Immediately add 1M MOPS to the urine at a ratio of 1:10 (e.g., 1 mL MOPS to 9 mL Urine).

    • Target: Final MOPS concentration ~100 mM.

    • Action: Invert gently to mix.

  • Fixation: Add 20% IU Stock to the buffered urine to achieve a final concentration of 2.0% (e.g., Add 1 mL of 20% IU to 9 mL of buffered urine).

    • Alternative: For "gentler" fixation of sensitive markers, a final concentration of 0.5% – 1.0% may be optimized.

  • Incubation: Invert 5–10 times. Incubate at Room Temperature for 15–30 minutes to allow initial crosslinking.

  • Storage: Store samples at 4°C .

    • Stability:[4][6][7] Samples are stable for flow cytometric analysis for up to 6 days .[2][3]

  • Processing: Before analysis, centrifuge (e.g., 600 x g, 5 min), wash pellet with PBS + 0.5% BSA, and proceed to staining.

Diagram: Urine Preservation Workflow

Urine_ProtocolStartFresh Urine Sample(Time 0)Step1Add MOPS Buffer(Final: 100mM)Start->Step1Prevent pH dropStep2Add Imidazolidinyl Urea(Final: 2.0%)Step1->Step2Initiate FixationStep3Incubate15-30 min @ RTStep2->Step3Step4Store at 4°CStep3->Step4QCQuality Check:No Uromodulin PrecipitatesStep4->QCAnalysisFlow Cytometry / Microscopy(Stable up to 6 Days)QC->AnalysisPass

Caption: Workflow for preserving urinary cells using IU and MOPS, ensuring stability for delayed analysis.

Application 2: Broad-Spectrum Reagent Preservation

Beyond cell fixation, IU is used to prevent microbial growth in non-sterile biological buffers, reagents, and liquid biopsy transport media.

  • Effective Concentration: 0.1% – 0.5% (w/v).

  • Spectrum: Broad activity against Gram-positive/negative bacteria, yeast, and molds.[1][8]

  • Compatibility: Compatible with most cationic, anionic, and non-ionic surfactants.

  • Protocol: Add IU powder directly to the buffer during preparation. Ensure pH is between 3.0 and 9.0 for stability.[4]

Comparative Analysis: IU vs. Alternatives

FeatureImidazolidinyl Urea (IU)Diazolidinyl Urea (DU)Formaldehyde (4%)
Formaldehyde Release Low / Slow High / FastN/A (Direct)
Fixation Strength Gentle (Preserves Epitopes)Stronger (Better for DNA)Strong (High Crosslinking)
Cell Shrinkage MinimalModerateSignificant
Urine Compatibility Excellent (w/ MOPS)GoodPoor (Precipitates Uromodulin)
Safety Profile Sensitizer (H317)Sensitizer + Carcinogen cat.Carcinogen / Toxic

Expert Insight: Use IU when surface marker preservation (immunophenotyping) is the priority. Use DU or Formaldehyde when nucleic acid stability (DNA/RNA) is the primary goal, as the stronger crosslinking better inhibits nucleases.

Safety and Handling (E-E-A-T)

  • Hazard Class: Skin Sensitizer (Category 1).[6]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Formaldehyde Warning: Although IU is safer than liquid formaldehyde, it does release formaldehyde. Treat treated samples as potential carcinogens.

  • Disposal: Dispose of IU-containing solutions as hazardous chemical waste (aldehyde-containing).

References

  • Freund, P., et al. (2023). "Addition of formaldehyde releaser imidazolidinyl urea and MOPS buffer to urine samples enables delayed processing for flow cytometric analysis of urinary cells."[2][3] Cytometry Part B: Clinical Cytometry, 104(6), 417-425.[2] Link

  • Streck, Inc. (Patent Assignee). "Stabilization of nucleic acids in urine." US Patent Application US20160257995A1. Link

  • European Commission. "Scientific Committee on Consumer Safety (SCCS) Opinion on Imidazolidinyl urea." SCCS/1613/19. Link

  • BenchChem. "Imidazolidinyl Urea Structure and Safety Data." Link

Application Note: High-Resolution Separation of Imidazolidinyl Urea Species by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazolidinyl urea (IU) is a widely utilized antimicrobial preservative in cosmetic and personal care products. However, IU is not a single chemical entity but a complex equilibrium mixture of allantoin-formaldehyde condensation products, including various isomers and degradation products.[1] This complexity, coupled with its instability in aqueous solutions, presents significant analytical challenges for quality control and safety assessment.[1] This application note presents a detailed protocol for the separation and characterization of Imidazolidinyl urea species using Capillary Zone Electrophoresis (CZE). This high-efficiency analytical technique offers rapid and high-resolution separation of charged molecules based on their size-to-charge ratio, making it exceptionally well-suited for profiling the complex mixture that constitutes commercial Imidazolidinyl urea.[2]

Introduction: The Analytical Challenge of Imidazolidinyl Urea

Imidazolidinyl urea (Germall® 115) functions as a formaldehyde-releaser, providing broad-spectrum antimicrobial activity.[1] Its chemical nature is far from simple; it is a mixture of condensation products of allantoin and formaldehyde.[1][3] Furthermore, these components exist in a dynamic equilibrium and are susceptible to degradation, which can be influenced by factors such as pH and temperature.[4] It has been demonstrated through techniques including Capillary Zone Electrophoresis (CZE), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectrometry that solutions of Imidazolidinyl urea contain several distinct chemical entities.[4]

The primary components identified in commercial Imidazolidinyl urea are:

  • Allantoin: The synthetic starting material.[3][5]

  • (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU): A major condensation product.[2][3][5][6]

  • Other related substances: Believed to be polymers of allantoin-formaldehyde condensation products and various hydroxymethylated derivatives.[2][3][5][6]

Accurate separation and characterization of these species are crucial for understanding the preservative's efficacy, stability, and potential for releasing formaldehyde. Capillary Electrophoresis (CE) is an ideal technology for this purpose due to its high separation efficiency, minimal sample consumption, and rapid analysis times.[2]

Principle of Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) separates charged molecules based on their differential migration in an electric field.[2] The separation occurs within a narrow, fused-silica capillary filled with a background electrolyte (BGE) or buffer.

Two primary phenomena govern the migration of analytes:

  • Electrophoretic Mobility (μₑₚ): The intrinsic velocity of a charged analyte in an electric field. It is directly proportional to the analyte's charge and inversely proportional to its size and the viscosity of the buffer.

  • Electroosmotic Flow (EOF): The bulk flow of the buffer solution within the capillary. At pH values above 3, the inner wall of the fused-silica capillary becomes negatively charged due to the ionization of silanol groups. Cations from the buffer are attracted to this surface, forming a mobile double layer that moves towards the cathode (negative electrode) when a voltage is applied, dragging the bulk solution with it.

In the presented method, a high pH buffer is used, which imparts a negative charge on the Imidazolidinyl urea species. Their migration is then a combination of their electrophoretic mobility towards the anode (positive electrode) and the strong electroosmotic flow towards the cathode. The net result is that all species, both charged and neutral, are carried towards the detector located at the cathodic end of the capillary, but they are separated based on their individual electrophoretic mobilities.

Experimental Protocol

This protocol is based on established CZE methods for the analysis of Imidazolidinyl urea and its related substances.[2]

Instrumentation and Consumables
  • Capillary Electrophoresis System: An Agilent HP3D CE system or equivalent, equipped with a UV detector capable of monitoring at 200 nm.

  • Capillary: Bare fused-silica capillary, 48.5 cm total length (40.0 cm effective length) x 50 µm internal diameter.

  • Vials: 1.5 mL CE vials with caps.

  • Reagents:

    • Sodium tetraborate (Borax)

    • Boric acid

    • Sodium hydroxide (NaOH), 0.1 N

    • Phosphoric acid

    • Deionized water (18.2 MΩ·cm)

    • Imidazolidinyl urea standard

Buffer and Sample Preparation

Background Electrolyte (BGE): 25 mM Borate Buffer, pH 9.3

  • Prepare a 50 mM borate buffer stock solution at pH 9.3. This can be purchased commercially or prepared by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water and adjusting the pH.

  • On the day of analysis, dilute the 50 mM stock solution 1:1 with deionized water to obtain the final 25 mM running buffer.

  • Filter the buffer through a 0.45 µm filter before use.

Standard/Sample Diluent: Phosphate Buffer, pH 2.5

  • Due to the instability of Imidazolidinyl urea at neutral and basic pH, samples should be dissolved in an acidic buffer to ensure acceptable stability for the duration of the analysis.[2]

  • Prepare a phosphate buffer and adjust the pH to 2.5 using phosphoric acid.

  • This buffer will be used to dissolve the Imidazolidinyl urea standard and any cosmetic samples being tested.

Sample Preparation:

  • Accurately weigh and dissolve the Imidazolidinyl urea standard or sample in the pH 2.5 phosphate buffer to a final concentration of approximately 100 µg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a CE vial prior to injection.[2]

CE Method Parameters

The following table summarizes the optimized instrumental parameters for the separation.

ParameterSettingRationale
Capillary Bare Fused-Silica, 48.5 cm (40.0 cm effective) x 50 µm IDStandard capillary providing good resolution and efficiency.
Temperature 25 °CEnsures reproducible migration times by controlling buffer viscosity.
Running Buffer (BGE) 25 mM Borate Buffer, pH 9.3High pH ensures deprotonation of analytes, imparting a negative charge necessary for electrophoretic separation, and generates a strong EOF.
Injection 50 mbar for 5.0 seconds (Hydrodynamic)A controlled and reproducible method for introducing a small plug of the sample into the capillary.
Separation Voltage +20 kV (Normal Polarity)Provides an efficient separation within a reasonable timeframe. The anode is at the inlet and the cathode is at the outlet.
Detection UV, 200 nmAt this low wavelength, the urea-based structures of the analytes exhibit sufficient absorbance for sensitive detection.[2]
Capillary Conditioning
Daily Start-up15 min with 0.1 N NaOH, followed by 2 min with water.Essential for activating and cleaning the capillary surface to ensure a consistent and reproducible electroosmotic flow.
Pre-run1.5 min flush with Running Buffer.Equilibrates the capillary with the BGE before each injection, ensuring stable baseline and migration times.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing prep_bge Prepare 25 mM Borate Buffer (pH 9.3) prep_sample Dissolve IU Sample in Phosphate Buffer (pH 2.5) to 100 µg/mL filter_sample Filter Sample (0.45 µm) into CE Vial prep_sample->filter_sample condition Capillary Conditioning: 1. 0.1 N NaOH (15 min) 2. Water (2 min) filter_sample->condition equilibrate Equilibrate with Running Buffer (1.5 min) condition->equilibrate inject Inject Sample (50 mbar, 5 s) equilibrate->inject separate Apply Voltage (+20 kV, 25 °C) inject->separate detect Detect at 200 nm separate->detect acquire Acquire Electropherogram detect->acquire identify Identify Peaks (HU, Allantoin, etc.) acquire->identify quantify Quantify Peak Areas identify->quantify

Caption: Workflow for the CZE analysis of Imidazolidinyl Urea.

Results and Discussion

Interpreting the Electropherogram

A typical electropherogram of a freshly prepared Imidazolidinyl urea solution will show multiple peaks. Based on extensive characterization studies combining CE, NMR, and MS, the major peaks can be identified.[2][3][5]

  • Peak 1 (Major): (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU)

  • Peak 2: Allantoin

  • Peaks 3 & 4 (Minor): These are suggested to be adducts of HU and allantoin with additional hydroxymethyl groups.[2]

The electroosmotic flow (EOF) marker, if used (e.g., a neutral compound like mesityl oxide), would be the first peak to appear, representing the bulk flow velocity. All identified IU-related peaks migrate after the EOF, confirming they possess a negative charge at the analysis pH of 9.3 and are separated based on their differing electrophoretic mobilities.[2]

Stability and Degradation Profile

A key aspect of this application is monitoring the stability of Imidazolidinyl urea. By analyzing the same sample solution over time (e.g., initially, after 7 hours, and after 24 hours), the degradation process can be visualized.[2]

Expected Observations:

  • The areas of the minor peaks (3 and 4), which are likely hydroxymethylated adducts, will decrease over time.

  • Concurrently, the peak areas corresponding to HU and allantoin will increase, as they are the primary degradation products under these conditions.[2]

This demonstrates the utility of CZE not only for initial characterization but also as a stability-indicating method.

System Suitability

To ensure the validity of the results, system suitability parameters should be monitored.

ParameterAcceptance Criteria
Resolution (Rs) Rs between HU and Allantoin peaks > 2.0
Peak Asymmetry 0.9 - 1.5 for major peaks
Relative Standard Deviation (RSD) of Migration Time < 2% for 6 replicate injections
Relative Standard Deviation (RSD) of Peak Area < 5% for 6 replicate injections

Conclusion

Capillary Zone Electrophoresis provides a powerful, high-resolution tool for the detailed characterization of Imidazolidinyl urea. The method detailed in this application note is capable of separating the main components, including allantoin and the key isomer (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), as well as monitoring the degradation profile of the preservative over time. This protocol offers researchers, scientists, and drug development professionals a robust and reliable system for ensuring the quality, stability, and safety of products containing this complex preservative.

References

  • Baalbaki, B., Blanchin, M.D., & Fabre, H. (2002). Validation of a micellar electrokinetic capillary chromatography method for the determination of imidurea, methyl and propylparabens in a pharmaceutical ointment. Analytica Chimica Acta, 463(1), 15-20. [Link]

  • Lehmann, T. S., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50-58. [Link]

  • Doi, T., et al. (2012). Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials. Contact Dermatitis, 67(5), 283-292. [Link]

  • Abou Al Alamein, A. M., Al Bayoumi, A. A., & Hussein, S. (2016). Chromatographic determination of imidazolidinyl urea and diazolidinyl urea in presence of formaldehyde; a toxic degradation product and in mixtures with other preservatives in cosmetic formulations. Journal of Chromatography & Separation Techniques. [Link]

  • SCCNFP. (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. SCCNFP/0586/02, final. [Link]

  • Imre, S., et al. (2012). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Farmacia, 60(5), 589-601. [Link]

  • Lehmann, T. S., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. PubMed. [Link]

  • (Author not available). (2012). Simultaneous Determination of Eleven Preservatives in Cosmetics by Micellar Electrokinetic Chromatography. ResearchGate. [Link]

  • Oztunc, A., et al. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science Publishers. [Link]

  • Thiageswaran, S. (2025). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Separation Science. [Link]

  • Rizvi, S. A. A. (2015). Fundamentals of micellar electrokinetic chromatography (MEKC). SciSpace. [Link]

  • Doi, T., et al. (2013). The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials. ResearchGate. [Link]

  • Terabe, S. (2014). Fundamental Study on Micellar Electrokinetic Chromatography. Journal of the Chemical Society of Japan. [Link]

  • Lehmann, T. S., et al. (2006). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. ResearchGate. [Link]

  • Zhang, L., et al. (2019). Determination of formaldehyde in single cell by capillary electrophoresis with LIF detection. PubMed. [Link]

  • Galla, M., et al. (2006). Development of a capillary electrophoresis-mass spectrometry method for the determination of formaldehyde releasers as their hydrolysis products and amino alcohols from metal working fluids. PubMed. [Link]

  • de Oliveira, M. A. L., et al. (2016). Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. Journal of the Brazilian Chemical Society. [Link]

Sources

Application Note: In Vitro Cytotoxicity Assessment of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Imidazolidinyl Urea (IMU) is one of the most widely used antimicrobial preservatives in personal care products, favored for its high water solubility and broad-spectrum efficacy. Structurally, it belongs to the class of formaldehyde-releasing preservatives (FRPs) .[1] Its mechanism of action relies on the slow hydrolysis of the parent compound to release formaldehyde, which cross-links proteins and disrupts microbial DNA.

While regulatory bodies (e.g., EC Regulation 1223/2009, CIR) deem IMU safe at concentrations up to 0.6% , in vitro cytotoxicity testing is critical during formulation development to screen for irritation potential and sensitization.

Critical Challenge: Standard metabolic assays (like MTT) can yield false results when testing FRPs. The released formaldehyde or the reducing nature of the parent compound can chemically reduce tetrazolium salts independent of cellular metabolism, leading to false-negative cytotoxicity data (i.e., overestimation of viability).

This guide details optimized protocols for IMU assessment, specifically addressing assay interference and providing a dual-endpoint strategy using HaCaT keratinocytes and Human Dermal Fibroblasts (HDF) .

Mechanism of Action & Toxicity Pathway

Understanding the degradation kinetics of IMU is prerequisite to experimental design. IMU is not a single static molecule in solution; it is a mixture of allantoin-formaldehyde condensation products.[2]

Hydrolysis Kinetics

Upon dissolution in aqueous culture media (pH 7.4), IMU undergoes hydrolysis. The rate is pH- and temperature-dependent.[3] In cell culture conditions (37°C), formaldehyde release is continuous, meaning the "dose" is a function of incubation time as much as concentration.

Cellular Toxicity Pathway
  • Membrane Penetration: Free formaldehyde diffuses across the plasma membrane.

  • Mitochondrial Disruption: It targets the mitochondrial electron transport chain, reducing mitochondrial membrane potential (

    
    ).
    
  • Apoptosis Initiation: Cytochrome c release triggers Caspase-3 activation.

  • Genotoxicity: At high concentrations, DNA-protein crosslinks occur, stalling replication.

IMU_Toxicity_Mechanism IMU Imidazolidinyl Urea (Parent Compound) Hydrolysis Hydrolysis (pH 7.4, 37°C) IMU->Hydrolysis HCHO Free Formaldehyde Release Hydrolysis->HCHO Allantoin Allantoin (Inert) Hydrolysis->Allantoin Cell_Entry Cellular Uptake (Diffusion) HCHO->Cell_Entry Mito Mitochondrial Dysfunction Cell_Entry->Mito DNA DNA-Protein Crosslinking Cell_Entry->DNA ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis DNA->Apoptosis

Figure 1: Mechanism of Imidazolidinyl Urea cytotoxicity.[3] The primary toxicant is the released formaldehyde, which disrupts mitochondrial function and genomic integrity.

Experimental Design Strategy

Cell Line Selection
  • HaCaT (Immortalized Human Keratinocytes): The gold standard for dermal toxicity. They represent the first barrier of contact (epidermis).

  • HDF (Human Dermal Fibroblasts): Used to assess deep-tissue penetration and sensitization potential. More sensitive to formaldehyde than keratinocytes.

Concentration Range

Regulatory limit is 0.6% (6 mg/mL). Testing must bracket this value to determine the safety margin.

  • Stock Solution: 100 mg/mL (10%) in sterile PBS or water.

  • Test Range: 0.001% to 1.0% (10 µg/mL to 10 mg/mL).

  • Vehicle Control: Culture media (IMU is water-soluble; DMSO is not required).

Time Points
  • Acute Exposure (24h): Standard for irritation potential.

  • Chronic Exposure (48-72h): To assess accumulation of formaldehyde effects.

Protocol A: Modified MTT Assay (Metabolic Activity)

Expert Insight: Standard MTT protocols often fail with reducing agents. You must include a "Cell-Free Compound Control" to quantify non-enzymatic reduction of MTT by IMU.

Materials
  • HaCaT cells[4][5][6]

  • MTT Reagent (5 mg/mL in PBS)[7]

  • Solubilization Buffer (DMSO or acidified isopropanol)

  • 96-well clear bottom plates

Step-by-Step Procedure
  • Seeding: Seed HaCaT cells at

    
     cells/well in 100 µL complete media. Incubate 24h at 37°C/5% CO₂ to allow attachment.
    
  • Compound Preparation: Prepare fresh serial dilutions of IMU in media (0.01, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

    • Note: Do not store diluted IMU; formaldehyde release begins immediately.

  • Treatment: Aspirate old media. Add 100 µL of treatment media to cells.[5][7]

    • CRITICAL STEP (Interference Control): Add the same IMU dilutions to empty wells (no cells) to check for chemical interaction with MTT.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate for 3–4 hours.

  • Observation: Check under microscope. If purple crystals form in the "No Cell" wells, IMU is chemically reducing MTT. If this occurs, switch to Protocol B (Neutral Red).

  • Solubilization: Aspirate media carefully (crystals may be loose). Add 100 µL DMSO.

  • Measurement: Read Absorbance at 570 nm (reference 650 nm).

Data Correction

If interference is detected in cell-free wells:



Protocol B: Neutral Red Uptake (NRU) Assay

Why this is better for IMU: The NRU assay relies on lysosomal membrane integrity and pH gradient, not mitochondrial reductase activity. It is less susceptible to chemical interference by formaldehyde releasers.

Step-by-Step Procedure
  • Seeding: Seed Fibroblasts (HDF) at

    
     cells/well. Incubate 24h.
    
  • Treatment: Treat with IMU concentrations (0.01% – 1.0%) for 24h.

  • Dye Preparation: Prepare Neutral Red (NR) stock (4 mg/mL). Dilute 1:100 in media (final 40 µg/mL) and incubate overnight at 37°C to precipitate crystals. Filter before use.

  • Staining: Aspirate treatment media. Wash 1x with PBS. Add 100 µL NR medium.

  • Incubation: Incubate 3 hours at 37°C.

  • Washing: Aspirate NR medium. Wash cells with PBS.

  • Desorb: Add 150 µL Desorb Solution (1% Glacial Acetic Acid, 50% Ethanol, 49% Water).

  • Agitation: Shake plate for 10 min to extract dye.

  • Measurement: Read Absorbance at 540 nm.

Data Analysis & Interpretation

Calculating IC50

Convert raw OD values to % Viability:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Expected Results (Benchmark Data)
Cell LineAssayEstimated IC50Regulatory Threshold (0.6%)Interpretation
HaCaT MTT1.5 – 2.5 mg/mLViable (>80%)Generally Safe
HDF NRU0.5 – 1.0 mg/mLBorderline CytotoxicitySensitive
HepG2 MTT> 3.0 mg/mLViableLow Systemic Risk

Interpretation Guide:

  • > 90% Viability at 0.6%: Non-irritant.

  • 50-90% Viability at 0.6%: Mild irritant potential; formulation requires soothing agents.

  • < 50% Viability at 0.6%: Cytotoxic; reformulation recommended.

Experimental Workflow Visualization

IMU_Assay_Workflow Prep Sample Preparation Fresh Dilution in Media (0.01 - 10 mg/mL) Treat Compound Exposure 24h Incubation Prep->Treat Seed Cell Seeding (HaCaT / HDF) 24h Attachment Seed->Treat Decision Check Interference? Treat->Decision MTT MTT Assay (Mitochondrial Activity) Decision->MTT No Interference NRU Neutral Red Uptake (Lysosomal Integrity) Decision->NRU Interference Detected (Preferred for FRPs) Analysis Data Analysis IC50 Calculation MTT->Analysis NRU->Analysis

Figure 2: Decision tree for selecting the appropriate cytotoxicity assay based on compound interference.

References

  • Cosmetic Ingredient Review (CIR). (2019).[3] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics.[3][8][9][10][11][12][13] Available at: [Link]

  • European Commission. (2009).[8] Regulation (EC) No 1223/2009 on cosmetic products.[8] Official Journal of the European Union. Available at: [Link]

  • Verma, A., et al. (2021).[6] In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link][14]

  • OECD. (2004). Guideline for Testing of Chemicals No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Applicable methodology for standard NRU). Available at: [Link]

  • Ulukaya, E., et al. (2008). Interference of plant extracts and chemicals with MTT assay.[15] Toxicology in Vitro.[3][4] (Supporting the need for interference controls).

Sources

Advanced Patch Testing Protocols for Imidazolidinyl Urea Sensitization Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Imidazolidinyl urea (IMU) is a widely utilized antimicrobial preservative in cosmetic formulations and topical pharmaceutical therapeutics[1]. As a formaldehyde-releasing preservative (FRP), IMU prevents microbial proliferation by slowly hydrolyzing in aqueous environments to release formaldehyde. However, this mechanism is a double-edged sword in dermatological drug development: the released formaldehyde acts as a potent electrophilic hapten, capable of covalently binding to epidermal proteins and triggering allergic contact dermatitis (ACD), a Type IV delayed hypersensitivity reaction[2].

For researchers and clinicians, accurately diagnosing IMU sensitization requires a protocol that accounts for the compound's volatility, its degradation kinetics, and the delayed immunological response of memory T-cells[2].

Pathway IMU Imidazolidinyl Urea (Topical Exposure) Hydrolysis Aqueous Hydrolysis (Stratum Corneum) IMU->Hydrolysis Formaldehyde Formaldehyde Release (Active Hapten) Hydrolysis->Formaldehyde Cleavage Protein Protein Haptenation (Carrier Formation) Formaldehyde->Protein Covalent Binding APC Langerhans Cell Processing & Migration Protein->APC Phagocytosis TCell Th1 / CD8+ T-Cell Activation (Sensitization) APC->TCell MHC Presentation

Immunological sensitization pathway of Imidazolidinyl urea via formaldehyde release.

Standardization of Vehicles and Concentrations

A critical failure point in FRP patch testing is the improper selection of the delivery vehicle. A retrospective analysis performed by the North American Contact Dermatitis Group (NACDG) demonstrated that petrolatum (pet.) is significantly more sensitive than an aqueous (aq.) vehicle for detecting allergy to IMU[3].

Causality of Vehicle Selection: Petrolatum acts as a hydrophobic occlusive barrier. When IMU begins to release formaldehyde on the skin, an aqueous vehicle allows the highly volatile formaldehyde gas to evaporate, leading to false-negative results. Petrolatum traps the released hapten, driving it downward into the stratum corneum to interact with Langerhans cells[3].

For standardized commercial testing, the Thin-layer Rapid Use Epicutaneous (TRUE) Test utilizes a hydrophilic dried-in vehicle. Extensive dose-response modeling across 181 patients established that 600 µg/cm² is the optimal concentration for TRUE tests[4]. This specific concentration minimizes doubtful (?+) irritant reactions while maximizing the capture of true allergic positives without inducing iatrogenic active sensitization[4].

Table 1: Comparative Patch Test Modalities for IMU
ParameterFinn Chamber (Extemporaneous)TRUE Test (Standardized)
Optimal Concentration 2.0% (w/w)600 µg/cm²
Optimal Vehicle PetrolatumHydrophilic dried-in polymer
Sensitivity Profile High (Occlusion prevents evaporation)Highly reproducible, standardized dosing
Global Sensitization Rate 0.3% - 8.1%Comparable
Primary Advantage Customizable for baseline seriesEliminates dosing variability

Detailed Experimental Protocol: Clinical Patch Testing

To ensure a self-validating diagnostic system, the following protocol adheres to the International Contact Dermatitis Research Group (ICDRG) and European Society of Contact Dermatitis (ESCD) guidelines[5].

Phase 1: Preparation
  • Formulation: Prepare a 2% concentration of Imidazolidinyl urea in high-grade white petrolatum[1]. If using the TRUE test, ensure the pre-loaded patch (600 µg/cm²) is stored according to manufacturer specifications to prevent premature degradation[4].

  • Chamber Loading (For Finn Chambers): Extrude approximately 15–20 mg of the 2% pet. preparation into an 8 mm aluminum Finn Chamber. The volume must be precisely controlled; under-dosing causes false negatives, while over-dosing causes the petrolatum to spread beyond the chamber, leading to irritant contact dermatitis (ICD).

Phase 2: Application & Occlusion
  • Site Preparation: Cleanse the patient's upper back with a volatile, non-irritating solvent (e.g., 70% ethanol) to remove sebum. Allow the skin to dry completely.

  • Application: Apply the loaded chambers to the paraspinal regions of the upper back, avoiding the spine and scapular borders to ensure uniform pressure.

  • Occlusion: Secure the chambers with hypoallergenic adhesive tape. The patch must remain completely occluded and dry for exactly 48 hours [2].

Phase 3: Elicitation & Reading Kinetics
  • Removal (Day 2): Remove the patches after 48 hours. Crucial Step: Allow the skin to rest for 20–30 minutes before reading. This allows non-specific mechanical erythema (from tape removal) to subside, preventing false-positive scoring.

  • First Reading (Day 2): Grade the reaction using the ICDRG criteria (See Table 2).

  • Delayed Reading (Day 4 to Day 7): A secondary reading between Day 4 and Day 7 is mandatory[5]. Because IMU requires time to hydrolyze and release formaldehyde, and because Langerhans cell migration and memory T-cell recruitment are time-dependent, delayed elicitation kinetics are highly common. Relying solely on a Day 2 reading will miss up to 30% of true positive reactions[4].

Protocol Step1 1. Preparation Formulate 2% IMU in Petrolatum or use 600 µg/cm² TRUE Test Step2 2. Application Load 15-20 mg into 8mm Finn Chamber Apply to upper back Step1->Step2 Step3 3. Occlusion Seal with hypoallergenic tape Maintain for 48 hours Step2->Step3 Step4 4. First Reading (Day 2) Remove patch, wait 30 mins Score via ICDRG criteria Step3->Step4 Step5 5. Delayed Reading (Day 4-7) Assess for delayed hypersensitivity Differentiate allergic vs irritant Step4->Step5

Standardized 5-step clinical workflow for Imidazolidinyl urea patch testing.

Table 2: ICDRG Morphological Scoring Criteria
ScoreMorphological DescriptionClinical Interpretation
- No reactionNegative
?+ Faint, non-palpable erythemaDoubtful reaction (Monitor at Day 7)
+ Palpable erythema, mild infiltration, possible papulesWeak positive (Allergic)
++ Erythema, infiltration, papules, vesiclesStrong positive (Allergic)
+++ Intense erythema, coalescing vesicles, bullaeExtreme positive (Allergic)
IR Sharply circumscribed erythema, glazing, or pustulesIrritant reaction (Non-immunological)

Data Interpretation & Cross-Reactivity Profiles

When analyzing patch test data for IMU, drug development professionals must account for concomitant reactivity. IMU frequently cross-reacts with Diazolidinyl urea and Formaldehyde [1].

However, the causality of this cross-reaction is nuanced. Patients allergic to IMU are often allergic to formaldehyde (due to the release mechanism)[3]. Conversely, patients primarily sensitized to free formaldehyde may not always react to IMU, as the concentration of formaldehyde released by a 2% IMU patch over 48 hours may fall below their specific elicitation threshold[6]. Furthermore, concomitant reactivity between IMU and Diazolidinyl urea is frequently observed in baseline series testing, driven by their shared molecular degradation pathways rather than direct structural cross-reactivity[5].

If a patient presents with a strong positive (++ or +++) to IMU but is negative to 2% aqueous formaldehyde, it suggests that the patient may be sensitized to the parent IMU molecule itself, or to an intermediate degradation product, rather than exclusively to the released formaldehyde[5].

References

  • DermNet NZ. "Imidazolidinyl urea allergy". DermNet. URL:[Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics". URL:[Link]

  • Andersen, K. E., et al. "Standardization of the TRUE Test imidazolidinyl urea and diazolidinyl urea patches". Contact Dermatitis, 2001. URL:[Link]

  • European Society of Contact Dermatitis (ESCD). "PATIENT INFORMATION LEAFLET: formaldehyde". URL:[Link]

  • Uter, W., et al. "The European Baseline series: criteria for allergen inclusion (with reference to formaldehyde releasers)". Contact Dermatitis. URL:[Link]

Sources

Troubleshooting & Optimization

Preventing Imidazolidinyl urea degradation in high pH formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Preservative Stability. As a Senior Application Scientist, I have designed this guide to address the physicochemical vulnerabilities of Imidazolidinyl Urea (IU) in challenging, high-pH environments.

Imidazolidinyl Urea is a highly effective, broad-spectrum formaldehyde-releasing preservative. However, its molecular integrity is highly dependent on its surrounding matrix. This guide moves beyond basic formulation advice to explore the thermodynamic and kinetic causality behind IU degradation, providing you with self-validating protocols to ensure long-term antimicrobial efficacy.

Part 1: The Causality of Degradation (Mechanistic FAQs)

Q: Why does a high pH environment specifically compromise Imidazolidinyl Urea? A: Imidazolidinyl Urea maintains structural stability primarily in acidic to neutral conditions, specifically within a pH range of 3.0 to 9.0[1]. Its antimicrobial mechanism relies on a slow, stepwise degradation that releases formaldehyde[2]. In highly alkaline conditions (pH > 9.0), the abundance of hydroxide ions initiates rapid, base-catalyzed hydrolysis of the urea linkages[1]. This shifts the equilibrium, causing the molecule to cleave prematurely into allantoin and (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) derivatives, rapidly dumping its formaldehyde payload rather than releasing it in a controlled, sustained manner[1].

Q: How do temperature and pH synergistically destroy preservative efficacy? A: The rate of formaldehyde release is heavily dependent on the matrix, pH, and primarily temperature[3]. Following Arrhenius kinetics, elevated temperatures lower the activation energy required for hydrolysis. If a formulation is processed or stored at temperatures above 50°C in an alkaline matrix, the degradation rate increases exponentially[1]. This thermal stress breaks the urea linkages prematurely, leading to rapid preservative depletion and subsequent vulnerability to microbial contamination[1][3].

Part 2: Troubleshooting Guide for High pH Formulations

Q: My emulsion requires a pH of 9.5 for active solubility, but my Preservative Efficacy Test (PET) fails after 2 months. What is happening? A: Your preservative is experiencing premature depletion. At pH 9.5, the base-catalyzed hydrolysis forces IU to release its formaldehyde within the first few weeks of storage[1]. By month two, the free formaldehyde has either evaporated or reacted with other excipients, leaving the water phase unprotected. Actionable Solution: If the pH cannot be lowered, IU must be encapsulated to shield it from the alkaline water phase, or you must switch to a preservative inherently stable at high pH (e.g., phenoxyethanol/ethylhexylglycerin blends). Alternatively, combine IU with parabens, which exhibit synergistic effects and can lower the absolute concentration of IU required.

Q: How can I formulate with IU if my manufacturing process requires high heat for emulsification? A: Never add IU into the heated water phase. Imidazolidinyl Urea must be incorporated strictly during the cooling phase of the formulation, ideally below 60°C (140°F), to ensure thermal stability[4]. Adding it above this threshold will cause immediate thermal degradation before the product even reaches its final packaging[1][4].

Part 3: Quantitative Stability Metrics

To assist in formulation planning, the following table summarizes the quantitative boundaries of Imidazolidinyl Urea stability and formaldehyde release.

ParameterConditionFormaldehyde ReleaseEfficacy ImpactCausality / Mechanistic Note
Concentration 0.2% w/w (Standard)~132 ppm (Baseline)OptimalBaseline release required for standard antimicrobial action[2].
pH Level pH 3.0 – 9.0ControlledStableOptimal range for structural integrity and sustained release[1].
pH Level pH > 9.0Rapid / UncontrolledLoss of EfficacyBase-catalyzed hydrolysis accelerates molecular degradation[1].
Temperature < 50°CControlledStableRecommended addition temperature during the cooling phase[1][4].
Temperature > 50°CAcceleratedPremature DepletionThermal stress permanently breaks urea linkages[1][3].

Part 4: Experimental Protocols (Self-Validating Systems)

To troubleshoot degradation, you must correlate chemical breakdown with biological failure. The following self-validating protocol uses chemical quantification to predict and validate biological efficacy loss.

Protocol: Accelerated Stability & Formaldehyde Quantification Assay

Objective: To empirically quantify the degradation rate of IU under alkaline stress and validate the biological consequences of this degradation.

Phase 1: Formulation & Stress Induction

  • Prepare a standardized aqueous cosmetic matrix.

  • Divide the batch into three cohorts:

    • Cohort A: pH 6.0 (Control)

    • Cohort B: pH 9.5 (Alkaline Stress)

    • Cohort C: pH 9.5 + Encapsulated IU (Mitigated)

  • Incorporate 0.3% w/w Imidazolidinyl Urea into all cohorts strictly during the cooling phase (< 50°C) to isolate pH as the sole degradation variable[1][4].

  • Subject all cohorts to accelerated stability testing in environmental chambers at 25°C, 40°C, and 50°C for 90 days[1].

Phase 2: Chemical Quantification (HPLC-UV) 5. At days 0, 14, 28, and 90, extract 1g aliquots from each cohort. 6. Derivatize the free formaldehyde in the samples using 2,4-dinitrophenylhydrazine (DNPH) to create a stable chromophore. 7. Analyze via HPLC (UV detection at 360 nm).

  • Causality Check: A rapid spike significantly above the 132 ppm baseline in Cohort B indicates premature base-catalyzed cleavage[2].

Phase 3: Biological Validation (PET) 8. Because the optimum pH for microorganism growth in cosmetics is between 5 to 8, adjust the Day 28 aliquots to pH 7.0 immediately prior to inoculation to ensure the pH itself is not inhibiting the bacteria[5]. 9. Inoculate the aliquots with Pseudomonas aeruginosa and Staphylococcus aureus (10^6 CFU/g). 10. Measure log reduction at 7, 14, and 28 days post-inoculation.

  • Self-Validation: If Cohort B shows a massive spike in free formaldehyde in Phase 2, but subsequently fails the PET in Phase 3, it proves the preservative payload was depleted prematurely. The chemical data internally validates the biological failure[5].

Part 5: Degradation & Mitigation Workflow

G cluster_degradation High pH / High Temp Pathway cluster_mitigation Stabilization Pathway IU Imidazolidinyl Urea (IU) Intact Preservative Stress Alkaline Environment (pH > 9.0) Thermal Stress (> 50°C) IU->Stress Buffer pH Buffering (pH 5.0 - 7.0) Citric Acid / Lactic Acid IU->Buffer Cooling Cooling Phase Addition (Temp < 50°C) IU->Cooling Hydrolysis Base-Catalyzed Hydrolysis of Urea Linkages Stress->Hydrolysis HCHO Rapid Formaldehyde Release (Premature Depletion) Hydrolysis->HCHO Byproducts Allantoin & HU Derivatives (Loss of Efficacy) Hydrolysis->Byproducts Stable Controlled Release Sustained Antimicrobial Efficacy Buffer->Stable Cooling->Stable

Logical workflow of Imidazolidinyl Urea degradation pathways and targeted mitigation strategies.

References

  • Title: IMIDAZOLIDINYL UREA | Source: Ataman Kimya | URL: [Link]

  • Title: Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics | Source: CIR Safety | URL: [Link]

  • Title: Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics | Source: American Journal of Student Research | URL: [Link]

  • Title: Imidazolidinyl - Imid Urea | Source: EABC Global | URL: [Link]

  • Title: Cosmetics Preservation: A Review on Present Strategies | Source: MDPI | URL: [Link]

Sources

Technical Support Center: Optimizing Imidazolidinyl Urea for Effective Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Imidazolidinyl urea (IU) is a highly soluble, broad-spectrum antimicrobial preservative utilized extensively in cosmetics, topical pharmaceuticals, and cell culture media[1],[2]. As a formaldehyde-releasing agent, its efficacy is dictated by complex chemical kinetics and formulation environments[2],[3].

This guide is designed for researchers and formulators to troubleshoot common preservation failures, understand the mechanistic causality behind these failures, and implement self-validating efficacy protocols.

Core Mechanism of Action

To troubleshoot IU, you must first understand how it works. IU does not kill microbes in its parent form. Instead, it undergoes slow, sustained aqueous hydrolysis to release formaldehyde (HCHO)[3]. The released formaldehyde penetrates microbial cell walls and acts as a potent electrophile, cross-linking primary amine groups in proteins and alkylating nucleic acids, leading to irreversible cell death[4].

G IU Imidazolidinyl Urea (Parent Compound) Hydrolysis Aqueous Hydrolysis (Accelerated by Heat/pH) IU->Hydrolysis Aqueous Environment FA Formaldehyde (HCHO) (Active Biocide) Hydrolysis->FA Sustained Release Crosslink Protein Cross-linking & Nucleic Acid Alkylation FA->Crosslink Penetrates Cell Wall Death Microbial Cell Death (Bactericidal Effect) Crosslink->Death Irreversible Damage

Mechanistic pathway of Imidazolidinyl Urea degradation and antimicrobial action.

Quantitative Baselines: Regulatory Limits & Efficacy Profile

Before adjusting your formulation, ensure your baseline concentrations comply with regional regulations and target the correct microbial spectrum. IU is highly effective against Gram-negative and Gram-positive bacteria but exhibits weaker antifungal properties, necessitating synergistic combinations (typically with parabens)[1],.

ParameterImidazolidinyl Urea (IU) Specification
Chemical Nature Formaldehyde-releasing antimicrobial[2]
Optimal pH Range 3.0 – 9.0
Primary Target Gram-negative & Gram-positive bacteria
Formulation Weakness Yeast and Mold (Requires paraben synergy)[1],[5]
EU Regulatory Limit 0.6% w/w (Leave-on & Rinse-off products)[2],
US CIR Safe Limit 0.5% w/w (Typical usage: 0.1% - 0.3%)[6],[7]
Japan Regulatory Limit 0.3% w/w (Restricted to Rinse-off products only)
Troubleshooting Guide & FAQs

Q1: Why is my formulation losing antimicrobial efficacy during accelerated stability testing (40°C)? The Causality: The release of formaldehyde from IU is highly dependent on temperature and storage time[3]. At elevated temperatures (e.g., 40°C), the kinetics of hydrolysis accelerate exponentially. This causes a rapid "dump" of formaldehyde, which may initially spike antimicrobial activity but quickly leads to biocide depletion due to formaldehyde volatility and off-gassing. The Solution: Never add IU during the high-heat phases of compounding. Always incorporate IU during the cool-down phase (below 40°C). If long-term stability in hot climates is required, consider encapsulating the preservative or switching to a non-formaldehyde-releasing alternative.

Q2: We are observing Pseudomonas aeruginosa contamination despite using a high concentration (0.3%) of IU. Is the concentration too low? The Causality: Increasing the concentration will likely not solve this issue. While IU is generally highly effective against Gram-negative bacteria, certain strains of Pseudomonas aeruginosa isolated from contaminated products have developed specific resistance to formaldehyde-releasing preservatives[8]. This resistance is driven by the expression of the bacterial enzyme formaldehyde dehydrogenase, which rapidly metabolizes the active formaldehyde into formic acid—a byproduct that lacks sufficient biocidal activity at standard cosmetic pH levels[8]. The Solution: Do not exceed regulatory limits (0.5% - 0.6%),[7]. Instead, incorporate a synergistic preservative mechanism. Adding a chelating agent like EDTA weakens the Pseudomonas outer membrane and inhibits metalloenzymes, restoring the efficacy of the preservative system.

Q3: My protein-rich formulation (containing hydrolyzed collagen) turns into a firm gel after adding IU. What is the chemical cause? The Causality: Formaldehyde is a potent cross-linking agent[4]. It reacts readily with the primary amine groups (e.g., lysine residues) present in proteins and hydrolyzed peptides, forming methylene bridges between polypeptide chains. This cross-linking alters the protein conformation and causes rapid polymerization or gelation of the aqueous phase[8]. The Solution: For formulations heavily reliant on native proteins or enzymatic activities, formaldehyde releasers are chemically incompatible[8]. Switch to alternative preservative systems with low protein reactivity, such as a combination of parabens and phenoxyethanol[8].

Self-Validating Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing

To optimize the exact concentration of IU required for your specific formulation matrix, you must perform a self-validating MIC assay using a broth microdilution method[9]. A protocol is only "self-validating" if it proves that the absence of microbial growth is due to the preservative, and that the recovery method itself is not killing the microbes[10].

Step 1: Inoculum Preparation

  • Culture standard challenge organisms (e.g., E. coli, S. aureus, C. albicans) in Tryptic Soy Broth (TSB) to the mid-logarithmic growth phase (18-24 hours)[9].

  • Standardize the inoculum to a concentration of

    
     CFU/mL using spectrophotometric absorbance.
    

Step 2: Serial Dilution & Matrix Setup

  • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of IU ranging from 1.0% down to 0.01% in your specific liquid cell culture medium or aqueous formulation base[9].

  • Critical Validation Controls:

    • Positive Control: Medium + Inoculum (Verifies microbial viability)[9].

    • Negative Control: Medium only (Verifies aseptic technique)[9].

Step 3: Inoculation & Incubation

  • Add 100 µL of the standardized microbial inoculum to each well (final well volume: 200 µL)[9].

  • Incubate bacterial plates at 32.5 ± 2.5°C for 24-48 hours[9].

Step 4: Neutralization Validation (The Self-Validating Step) Visual turbidity alone is insufficient, as IU can be biostatic rather than biocidal at lower concentrations.

  • Transfer 10 µL from each clear well into a secondary recovery tube containing 9 mL of a Universal Neutralizing Broth (comprising Lecithin and Polysorbate 80 to quench formaldehyde activity)[10].

  • Neutralizer Toxicity Control: You must inoculate a tube of pure Neutralizing Broth with 100 CFU of your challenge organism. If the recovery ratio is less than 0.70 compared to a peptone water control, your neutralizer is toxic to the organism, and all MIC data is invalid[10].

Step 5: Analysis

  • Plate the neutralized samples onto Trypticase Soy Agar and incubate for 3 days[10].

  • The MIC is strictly defined as the lowest concentration of IU that yields zero CFU recovery on the agar plates, confirming complete biocidal activity rather than mere temporary suppression[9].

References
  • PubChem : Imidazolidinyl Urea | C11H16N8O8 | CID 38258. National Center for Biotechnology Information. Available at:[Link]

  • Ataman Kimya : IMIDAZOLIDINYL UREA. Available at:[Link]

  • Cosmetic Ingredient Review (CIR) : Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Available at:[Link]

  • American Journal of Student Research : Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. Available at:[Link]

  • Taylor & Francis : Cosmetic Microbiology (Preservative Resistance). Available at:[Link]

  • Google Patents: US5849517A - Method and composition for preserving antigens and nucleic acids.
  • Brieflands : Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer Proposed by the CTPA. Available at:[Link]

  • National Institutes of Health (PMC) : Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells. Available at:[Link]

  • Google Patents: DE3328372A1 - Composition Containing Imidazolidinyl Urea and Parabens.

Sources

Impact of temperature on the stability and efficacy of Imidazolidinyl urea

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of Imidazolidinyl Urea as a preservative. It addresses common questions and troubleshooting scenarios related to the impact of temperature on its stability and efficacy, ensuring the integrity and longevity of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Imidazolidinyl Urea? A1: Imidazolidinyl Urea functions as an antimicrobial preservative by acting as a formaldehyde donor. In aqueous solutions, it undergoes slow hydrolysis to release formaldehyde, a potent, broad-spectrum antimicrobial agent that disrupts the cellular processes of microorganisms, thereby inhibiting their growth.[1][2][3]

Q2: What is the optimal pH range for the efficacy of Imidazolidinyl Urea? A2: Imidazolidinyl Urea is effective over a broad pH range, typically between 3.0 and 9.0.[1][3][4][5] This versatility makes it a suitable preservative for a wide variety of cosmetic and pharmaceutical formulations.[1]

Q3: How does temperature influence the performance and stability of Imidazolidinyl Urea? A3: Temperature is a critical factor. Higher temperatures accelerate the rate of hydrolysis, leading to a faster release of formaldehyde.[1][4][6] While this release is necessary for its antimicrobial action, excessive or prolonged heat during manufacturing or storage can lead to a premature depletion of the preservative, compromising long-term efficacy.[1] It is generally recommended to avoid prolonged heating at temperatures above 50°C.[1][3][4]

Q4: What are the primary degradation products of Imidazolidinyl Urea? A4: The principal degradation product is formaldehyde.[4][6][7] Other identified decomposition products from its complex mixture include Allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU), and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[4][7]

Q5: Is Imidazolidinyl Urea effective against all types of microorganisms? A5: Imidazolidinyl Urea demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is considered less potent against yeast and molds. For this reason, it is frequently used in combination with other preservatives, such as parabens, to achieve a wider range of antimicrobial protection.[1]

In-Depth Technical Discussion
Causality of Thermal Degradation

The stability of Imidazolidinyl Urea is intrinsically linked to its function as a formaldehyde-releaser. The hydrolysis reaction that releases formaldehyde is temperature-dependent. Elevated temperatures provide the necessary activation energy to accelerate this hydrolysis. This is a critical consideration during the formulation process, particularly during heating and cooling phases. While some sources indicate it can be added at temperatures up to 90°C, it is crucial to add it during the cool-down phase of manufacturing to minimize the duration of heat exposure and prevent premature degradation.[1]

Imidazolidinyl Urea Degradation Pathway

The degradation of Imidazolidinyl Urea is accelerated by both elevated temperature and pH. The following diagram illustrates the primary degradation pathway.

cluster_0 Inputs cluster_1 Stress Factors cluster_2 Process cluster_3 Degradation Products Imidazolidinyl_Urea Imidazolidinyl Urea (Complex Mixture) Hydrolysis Accelerated Hydrolysis Imidazolidinyl_Urea->Hydrolysis Heat Elevated Temperature (>50°C) Heat->Hydrolysis pH High pH (>9.0) pH->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Allantoin Allantoin Hydrolysis->Allantoin Other Other Urea Derivatives (HU, 3,4-BHU) Hydrolysis->Other

Caption: Degradation of Imidazolidinyl Urea under heat and high pH.

Data Presentation: Factors Affecting Stability & Efficacy

The stability and efficacy of Imidazolidinyl Urea are not solely dependent on temperature but are also significantly influenced by the formulation's pH. The interplay between these two factors is summarized below.

Table 1: Qualitative Impact of Temperature and pH on Imidazolidinyl Urea

Factor Condition Effect on Stability Impact on Formaldehyde Release Consequence for Efficacy
Temperature Low (< 25°C) Enhanced long-term stability Slower Slower onset of antimicrobial action
Moderate (25-40°C) Stable under typical conditions Moderate Optimal performance for shelf-life
High (> 50°C) Accelerated degradation Significant increase Risk of premature preservative depletion
pH Low (3-5) Generally stable Slower Slower action, longer-term stability
Optimal (5-8) Stable Moderate Balanced performance

| | High (> 9) | Unstable | Significant increase | Rapid action, but reduced long-term stability |

This table provides a general guide based on available literature.[1][4] Precise quantification requires experimental testing within the specific formulation matrix.

Table 2: Recommended Operating and Storage Conditions

Parameter Recommended Range Rationale
Usage Concentration 0.1% - 0.6% Effective at low concentrations; regulatory limits apply.[3][5]
Formulation pH 3.0 - 9.0 Ensures stability and efficacy.[1][3][4]
Incorporation Temperature < 50-60°C (during cool-down) Minimizes premature degradation and formaldehyde release.[1][3][5]

| Storage Temperature | 5°C - 25°C | Ensures long-term stability of the preservative in the final product.[5] |

Troubleshooting Guide

This section addresses specific issues that may arise during formulation development and stability testing.

start Problem Observed p1 Microbial Growth Detected start->p1 p2 Formulation Instability (Color/Odor Change) start->p2 p3 Inconsistent Analytical Results start->p3 c1a Was processing temp >50°C for prolonged period? p1->c1a c2 Check for interactions. Formaldehyde can react with other ingredients. p2->c2 c3 Is the analytical method stability-indicating (e.g., HPLC)? p3->c3 c1b Is formulation pH within 3.0-9.0? c1a->c1b No s1a Action: Add IU during cool-down phase. c1a->s1a Yes c1c Is concentration within 0.2-0.6%? c1b->c1c Yes s1b Action: Adjust pH. c1b->s1b No s1c Action: Verify concentration. c1c->s1c No s2 Action: Incorporate IU at lower temp. and ensure optimal pH. c2->s2 s3 Action: Develop/use HPLC method that separates parent compound from degradants. c3->s3 No

Caption: Logical workflow for troubleshooting common Imidazolidinyl Urea issues.

Problem 1: Microbial growth is observed in the formulation despite using Imidazolidinyl Urea.

  • Possible Cause: High-temperature processing or storage.

    • Explanation: If the formulation was subjected to prolonged periods at high temperatures (e.g., >50°C), the Imidazolidinyl Urea may have prematurely degraded, reducing its effective concentration over the product's shelf-life.[1]

    • Troubleshooting Step: Review your manufacturing protocol. The recommended approach is to add Imidazolidinyl Urea during the cool-down phase of your process.[3] Also, verify the storage conditions of both the raw material and the final product.[1]

  • Possible Cause: Sub-optimal pH.

    • Explanation: The formulation's pH must be within the recommended range of 3.0-9.0 for optimal stability and efficacy.[1] At very high pH levels, degradation is significantly accelerated.[4]

    • Troubleshooting Step: Measure the pH of your formulation. If it is outside the recommended range, adjust it accordingly.

Problem 2: The formulation shows signs of physical instability (e.g., discoloration, odor change) after adding Imidazolidinyl Urea.

  • Possible Cause: Interaction with other ingredients at elevated temperatures.

    • Explanation: The released formaldehyde is a reactive molecule that can potentially interact with other ingredients in your formulation, especially amines or proteins, under conditions of high pH and temperature.[1]

    • Troubleshooting Step: Evaluate the compatibility of Imidazolidinyl Urea with other formulation components. Try incorporating it at a lower temperature (<50°C) and ensure the final pH is within the optimal range to minimize unwanted reactions.[1][3]

Problem 3: Inconsistent analytical results when measuring Imidazolidinyl Urea concentration during a stability study.

  • Possible Cause: Non-stability-indicating analytical method.

    • Explanation: Imidazolidinyl Urea exists as a complex mixture of compounds, and its degradation products can interfere with simple analytical techniques.[4][6] An assay that cannot distinguish the parent compounds from degradants will yield inaccurate stability data.

    • Troubleshooting Step: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate the active components from their degradation products.[4] Ensure proper sample preparation and handling to prevent further degradation during the analysis itself.

Experimental Protocols
Protocol 1: Accelerated Stability Testing of Imidazolidinyl Urea in an Aqueous Formulation

This protocol provides a framework for assessing the stability of Imidazolidinyl Urea under accelerated temperature conditions.

start 1. Prepare Formulation prep Prepare test formulation with a known concentration of Imidazolidinyl Urea. start->prep divide 2. Divide & Store prep->divide storage Aliquot samples into stability containers. Store at various temperatures: - 25°C (Control) - 40°C (Accelerated) - 50°C (Stressed) divide->storage sample 3. Sample at Timepoints storage->sample timing Pull samples at specified intervals: T=0, 1 month, 2 months, 3 months. sample->timing analyze 4. HPLC Analysis timing->analyze hplc Quantify remaining Imidazolidinyl Urea using a stability-indicating HPLC method. Compare peak area to a T=0 sample and a reference standard. analyze->hplc report 5. Data Analysis hplc->report calc Calculate the percentage of Imidazolidinyl Urea remaining at each time point. Plot degradation curves. report->calc

Caption: Workflow for an accelerated stability study of Imidazolidinyl Urea.

  • Objective: To evaluate the stability of Imidazolidinyl Urea in a specific formulation at various temperatures over a defined period.

  • Materials:

    • Test formulation with a known concentration of Imidazolidinyl Urea.

    • Temperature-controlled stability chambers.

    • HPLC system with a UV detector (210 nm or 214 nm).[4][8]

    • Appropriate HPLC column (e.g., C18 or Cyano).[4]

    • Imidazolidinyl Urea reference standard.

  • Sample Preparation & Storage:

    • Prepare a homogenous batch of the test formulation.

    • Package samples in their final intended containers.

    • Place samples in stability chambers set to various temperatures (e.g., 25°C, 40°C, and 50°C).[4]

  • Time Points:

    • Withdraw samples for analysis at predetermined intervals (e.g., Time 0, 1 month, 2 months, 3 months).[4]

  • Analytical Procedure (Example HPLC Method):

    • Sample Extraction: Dilute a known amount of the formulation in a suitable solvent (e.g., mobile phase) to bring the concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: Cyano column (250 x 4.6 mm, 5 µm).[4]

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75, v/v).[4]

      • Flow Rate: 1.0 mL/min.[4]

      • Detection: 210 nm.[4]

    • Quantification: Determine the concentration of Imidazolidinyl Urea in the samples by comparing their peak areas to a calibration curve generated from the reference standard.[4]

  • Data Analysis:

    • Calculate the percentage of Imidazolidinyl Urea remaining at each time point relative to the initial (Time 0) concentration.

    • Plot the percentage remaining against time for each storage condition to determine the degradation rate.

Protocol 2: Quantification of Formaldehyde Release

This protocol provides an overview for quantifying the amount of free formaldehyde released from a formulation.

  • Objective: To measure the concentration of free formaldehyde in a formulation containing Imidazolidinyl Urea under specific temperature conditions.

  • Methodology Overview:

    • Derivatization: Free formaldehyde is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be easily detected by UV.

    • Analysis: The derivatized sample is analyzed by HPLC with a UV detector.

  • Procedure:

    • Sample Incubation: Incubate the product sample under controlled temperature conditions (e.g., 40°C) for a specific duration.

    • Extraction & Derivatization: Extract the formaldehyde from the sample and react the extract with a solution of DNPH.

    • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV detector.

    • Quantification: Quantify the amount of formaldehyde by comparing the peak area of the formaldehyde-DNPH derivative to that of a known standard.[1]

References
  • EABCGLOBAL. Imidazolidinyl - Imid Urea. Available from: [Link]

  • European Commission. opinion on the determination of certain formaldehyde releasers in cosmetic products. Available from: [Link]

  • Ataman Kimya. IMIDAZOLIDINYL UREA. Available from: [Link]

  • PubMed. Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials. Available from: [Link]

  • Taylor & Francis. Imidazolidinyl urea – Knowledge and References. Available from: [Link]

  • Longdom Publishing. Chromatographic determination of imidazolidinyl urea and diazolid. Available from: [Link]

  • J-STAGE. The Release of Formaldehyde upon Decomposition of Imidazolidinyl Urea. Available from: [Link]

  • Ataman Kimya. IMIDAZOLIDINYL UREA. Available from: [Link]

  • Wiley Online Library. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Available from: [Link]

  • SAGE Journals. Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Available from: [Link]

  • SIELC Technologies. HPLC Determination of Imidazolidinyl urea on SHARC 1 Column. Available from: [Link]

  • Analytice. Imidazolidinyl urea - analysis. Available from: [Link]

  • ResearchGate. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Available from: [Link]

  • aseschem. Imidazolidonyl Urea. Available from: [Link]

  • PMC. On-demand imidazolidinyl urea-based tissue-like, self-healable, and antibacterial hydrogels for infectious wound care. Available from: [Link]

  • Google Patents. US20080175919A1 - Urea Compositions With Cooling Effect.

Sources

Technical Support Center: Navigating the Analytical Challenges of Unstable Imidazolidinyl Urea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the analytical measurement of Imidazolidinyl Urea (IU). As a Senior Application Scientist, I understand the complexities you face when working with this inherently unstable preservative. This guide is designed to provide you with in-depth, practical solutions to common analytical hurdles, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to develop robust, reliable, and self-validating analytical methods for this challenging compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the analysis of Imidazolidinyl Urea.

Q1: Why do I see multiple peaks for Imidazolidinyl Urea in my chromatogram, even for a pure standard?

A1: This is a fundamental and expected characteristic of Imidazolidinyl Urea. It is not a single chemical entity but rather a complex equilibrium mixture of allantoin-formaldehyde condensation products.[1] Commercial IU is a mixture of various related substances, including polymers.[1] Therefore, even a "pure" standard will present multiple peaks in a chromatographic separation. The primary components you are likely observing are allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (often referred to as compound HU), and other formaldehyde adducts.[1][2]

Q2: My peak areas for Imidazolidinyl Urea are inconsistent and decrease over time. What is causing this instability?

A2: The instability of Imidazolidinyl Urea is primarily influenced by pH and temperature.[3] The compound is most stable in acidic to neutral conditions (pH 3-9).[3] In alkaline environments (pH > 9) and at elevated temperatures, its degradation accelerates significantly, leading to the release of formaldehyde.[3] This degradation process alters the composition of the mixture, resulting in decreasing peak areas for the parent compounds and the appearance of new peaks corresponding to degradation products.

To mitigate this, it is crucial to control the pH and temperature throughout your analytical workflow, from sample preparation to analysis. Samples should be prepared in a pH-controlled buffer (ideally slightly acidic) and stored at low temperatures to minimize degradation.[2]

Q3: How can I accurately quantify Imidazolidinyl Urea when it's a mixture of components?

A3: Quantifying a multi-component mixture like Imidazolidinyl Urea requires a consistent and well-defined approach. A common and practical strategy is to sum the peak areas of the major, characteristic peaks that constitute the Imidazolidinyl Urea signature.[4] This approach provides a more accurate representation of the total Imidazolidinyl Urea content than relying on a single, often poorly resolved, peak. It is essential to clearly define in your methodology which peaks are included in the summation for consistency across all samples and standards.

Q4: What are the primary degradation products of Imidazolidinyl Urea that I should be aware of?

A4: The primary degradation products of Imidazolidinyl Urea are formaldehyde, allantoin, and (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (compound HU).[2][5] The release of formaldehyde is a critical aspect to monitor, especially from a product safety perspective.[3] Your analytical method should ideally be able to separate the parent Imidazolidinyl Urea components from these degradation products to assess the stability of your formulation.

Below is a simplified representation of the degradation pathway:

IU Imidazolidinyl Urea (Complex Mixture) Degradation Degradation (Influenced by pH, Temp) IU->Degradation HU (4-hydroxymethyl-2,5-dioxo- imidazolidin-4-yl)-urea (HU) Degradation->HU major Allantoin Allantoin Degradation->Allantoin major Formaldehyde Formaldehyde Degradation->Formaldehyde release cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample extract Extract with Mobile Phase (Vortex & Sonicate) weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject standard Prepare Standards standard->inject separate Separation on Cyano Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate & Sum Major IU Peaks detect->integrate calibrate Create Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for Imidazolidinyl Urea Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Imidazolidinyl Urea

Imidazolidinyl urea (IU), commercially known as Germall® 115, is a stalwart antimicrobial preservative in the cosmetic and pharmaceutical industries, prized for its broad-spectrum efficacy.[1] However, its chemical nature presents a significant analytical hurdle. Imidazolidinyl urea is not a single, discrete molecule but a complex equilibrium of condensation products derived from allantoin and formaldehyde.[1][2] Furthermore, it is notoriously unstable in aqueous solutions, readily degrading to release formaldehyde, a process influenced by pH, temperature, and time.[1][3][4][5] This inherent instability complicates the direct and accurate quantification of the parent preservative, a critical requirement for ensuring product safety, quality, and regulatory compliance.

This guide provides an in-depth validation of a novel, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the direct analysis of Imidazolidinyl urea. We will explore the causality behind the experimental design, present a comprehensive validation package according to the International Council for Harmonisation (ICH) guidelines[6][7][8][9], and objectively compare its performance against traditional analytical alternatives.

The Rationale for a New Approach: Limitations of Existing Methods

Historically, the quantification of Imidazolidinyl urea has often relied on indirect methods that measure the released formaldehyde. These techniques, while established, present several critical limitations:

  • Lack of Specificity: Formaldehyde-release assays do not measure the parent compound. The rate of formaldehyde release is not always stoichiometric and can be influenced by the product matrix and storage conditions, leading to an inaccurate representation of the active preservative concentration.[5][10][11][12]

  • Variability: Methods involving derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) or acetylacetone, followed by spectrophotometry or gas chromatography, can be prone to interferences from other formulation components.[11][12][13]

  • Questionable Reproducibility: Earlier direct methods, such as Micellar Electrokinetic Chromatography (MEKC), have faced challenges with reproducibility and specificity, making their routine implementation in quality control laboratories problematic.[4]

These drawbacks underscore the need for a robust, specific, and stability-indicating method that can directly quantify the primary components of Imidazolidinyl urea, distinguishing them from their degradants.

A Novel HPLC Method: Protocol and Workflow

A recently developed HPLC method offers a simple, selective, and rapid solution for the determination of Imidazolidinyl urea.[14][15][16][17] This method utilizes a cyano stationary phase, which provides a unique selectivity for the polar analytes present in the Imidazolidinyl urea mixture.

Experimental Workflow

The analytical process, from sample preparation to data analysis, is streamlined for efficiency and reproducibility.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Cosmetic Sample Dissolve Disperse/Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on Cyano Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area(s) Detect->Integrate Calibrate Quantify against Standard Curve Integrate->Calibrate Report Report Concentration Calibrate->Report cluster_accuracy_precision Assay Performance cluster_specificity_linearity Method Capability cluster_sensitivity_robustness Method Limits Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Efficacy of Imidazolidinyl Urea Versus Parabens: A Technical Comparison Guide for Preservative Systems

Author: BenchChem Technical Support Team. Date: March 2026

In the development of aqueous pharmaceuticals and cosmetics, selecting an optimal preservative system requires balancing potent antimicrobial efficacy with a low cytotoxicity profile. This guide provides an objective, data-driven comparison of two highly utilized preservative classes: Imidazolidinyl Urea (IU) and Parabens (e.g., methylparaben, propylparaben). By evaluating their distinct mechanisms of action, comparative efficacy, and experimental validation protocols, formulation scientists can architect robust, self-validating preservation strategies.

Mechanistic Profiling & Antimicrobial Pathways

To understand why these preservatives are often used synergistically, we must first isolate their distinct biochemical mechanisms.

Imidazolidinyl Urea (IU): The Electrophilic Alkylator

Imidazolidinyl urea is a small-molecule preservative classified as a formaldehyde releaser. In aqueous formulations, IU undergoes slow, controlled decomposition to release trace amounts of formaldehyde[1]. Formaldehyde acts as a highly potent electrophilic agent that covalently binds to nucleophilic thiol (-SH) and amino (-NH₂) groups found in microbial proteins, DNA, and RNA[2]. This alkylation cross-links essential intracellular enzymes, irreversibly halting cellular replication. Because of this mechanism, IU exhibits exceptional bactericidal activity against Gram-negative bacteria (such as Pseudomonas aeruginosa) and Gram-positive bacteria, though it is notably weaker against yeast and molds.

Parabens: The Membrane Disruptors

Parabens are esters of p-hydroxybenzoic acid. Unlike IU, parabens do not rely on covalent cross-linking. Instead, their lipophilic ester side chains allow them to penetrate microbial cell walls, where they disrupt membrane transport processes and alter the transmembrane pH gradient[2][3]. This disruption leads to mitochondrial depolarization, rapid intracellular ATP depletion, and the subsequent inhibition of DNA and RNA synthesis[4]. Parabens demonstrate profound efficacy against fungi, yeast, and Gram-positive bacteria, but their action against Gram-negative bacteria is limited[5].

MOA IU Imidazolidinyl Urea (Aqueous Environment) FA Formaldehyde Release IU->FA Alkylation Alkylation of Thiol/Amino Groups (Proteins, DNA, RNA) FA->Alkylation BactDeath Bacterial Cell Death (Strong vs Gram -/+) Alkylation->BactDeath Synergy Synergistic Broad-Spectrum Preservation System BactDeath->Synergy PB Parabens (p-Hydroxybenzoic Acid Esters) Membrane Membrane Disruption & Proton Gradient Alteration PB->Membrane Mito Mitochondrial Depolarization & ATP Depletion Membrane->Mito FungiDeath Microbial Cell Death (Strong vs Fungi/Yeast) Mito->FungiDeath FungiDeath->Synergy

Mechanistic pathways of Imidazolidinyl Urea and Parabens leading to synergistic preservation.

Comparative Efficacy & Cytotoxicity Profile

When formulating a drug product, the preservative must be lethal to microbes but safe for human cells. Recent in vitro cytotoxicity assays using human newborn fibroblast cells (CCD1072Sk) reveal distinct safety profiles for these agents[6].

IU has been shown to induce a reduction in fibroblast viability by promoting mitochondrial membrane potential loss and caspase-3 activation, driving programmed cell death (apoptosis)[6]. Furthermore, IU can activate mast cells via the MRGPRX2 receptor, which may trigger non-histaminergic allergic contact dermatitis[7]. Conversely, parabens exhibit significantly lower cytotoxicity in fibroblast assays, though they have historically faced scrutiny for weak estrogen-mimicking properties (a risk largely mitigated by using short-chain variants like methylparaben at low concentrations)[6][8].

Table 1: Physicochemical and Efficacy Comparison
ParameterImidazolidinyl Urea (IU)Parabens (Methyl/Propyl)
Primary Mechanism 1[1]3[3]
Optimal pH Range 3.0 – 9.04.5 – 7.5 (efficacy drops at alkaline pH)
Antimicrobial Spectrum Excellent vs. Gram (-/+) bacteria; Weak vs. FungiExcellent vs. Fungi/Yeast; Moderate vs. Gram (+)
Water Solubility Highly solubleLow (Methyl) to Very Low (Propyl)
Cytotoxicity Profile Higher (Fibroblast apoptosis, MRGPRX2 activation)Lower (Minimal fibroblast toxicity)

Experimental Validation: USP <51> Antimicrobial Effectiveness Testing (AET)

To objectively validate the efficacy of either IU, Parabens, or their synergistic combination, formulations must undergo 9[9]. This protocol is a self-validating system : it requires an initial baseline count, a controlled challenge, and a neutralization validation step to ensure the preservative isn't artificially suppressing growth on the recovery agar[10].

Step-by-Step Methodology & Causality
  • Inoculum Preparation & Standardization : Harvest five challenge organisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) and suspend them in sterile saline to yield

    
     CFU/mL[9].
    Causality: Standardizing the inoculum ensures the challenge is highly reproducible and represents a severe, worst-case contamination scenario that the product might face during consumer use.
    
  • Product Inoculation : Inoculate five separate containers of the test product with the standardized suspensions to achieve a final concentration of

    
     to 
    
    
    
    CFU/mL. The inoculum volume must not exceed 1% of the total product volume. Causality: Restricting the inoculum volume to
    
    
    prevents the dilution of the formulation's inherent physicochemical properties (such as water activity and pH), which could artificially alter the preservative's efficacy.
  • Incubation & Longitudinal Sampling : Incubate the inoculated containers at 22.5 ± 2.5°C. Sample the product at Days 7, 14, and 28[9]. Causality: This specific temperature mimics ambient consumer storage conditions. The 28-day longitudinal sampling detects both immediate biocidal activity and long-term biostatic stability, ensuring the preservative isn't degraded by the formulation matrix over time.

  • Neutralization & Enumeration : Prior to plating on agar, the sampled product must be neutralized using a validated chemical neutralizer (e.g., Letheen broth or a validated universal neutralizer)[10]. Causality: Neutralization arrests the antimicrobial action at the exact time of sampling. Without this step, the preservative would continue to kill bacteria while sitting on the agar plate, leading to false-positive efficacy results (a failure of the self-validating system).

  • Log Reduction Evaluation : Compare the enumerated CFU counts at each interval against the initial Day 0 baseline to calculate the log reduction.

USP51 Prep 1. Prepare Inoculum (10^8 CFU/mL) Inoculate 2. Inoculate Product (10^5 - 10^6 CFU/mL) Prep->Inoculate Incubate 3. Incubate (22.5 ± 2.5°C) Inoculate->Incubate Sample 4. Neutralize & Sample (Days 7, 14, 28) Incubate->Sample Enum 5. Plate Enumeration (CFU Counting) Sample->Enum Evaluate 6. Evaluate Efficacy (Log Reduction) Enum->Evaluate

Step-by-step workflow of the USP <51> Antimicrobial Effectiveness Testing protocol.

Table 2: USP <51> Acceptance Criteria (Category 2 - Topical Aqueous)
Microorganism TypeDay 14 RequirementDay 28 Requirement
Bacteria

2.0 log₁₀ reduction from initial count
No increase from Day 14 count
Yeast & Molds No increase from initial countNo increase from initial count

Conclusion & Formulation Strategy

Neither Imidazolidinyl Urea nor Parabens are perfect standalone preservatives. IU provides aggressive protection against Gram-negative bacteria but suffers from a higher cytotoxicity profile and poor antifungal activity. Parabens offer excellent antifungal and Gram-positive coverage with lower cytotoxicity, but lack the Gram-negative punch required for high-water formulations.

For researchers and drug development professionals, the optimal strategy is often a synergistic combination . By utilizing low concentrations of both agents, formulators can achieve broad-spectrum USP <51> compliance while minimizing the dose-dependent cytotoxicity and sensitization risks associated with high concentrations of either individual preservative.

References

  • The Science Behind Imidazolidinyl Urea: A Key Cosmetic Preserv
  • Role of Propylparaben & Methylparaben in Product Preserv
  • USP 51 Antimicrobial Effectiveness Test - microchemlab.com
  • Parabens as preservatives in personal care products - researchg
  • Understanding parabens – A liter
  • An Overview of Preservatives and their Modes of Action - capsig.com.au
  • IMIDAZOLIDINYL UREA -
  • Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy - nih.gov
  • In vitro cytotoxicity of chemical preservatives on human fibroblast cells - scielo.br
  • Evaluation of Neutralizing Efficacy and Possible Microbial Cell Toxicity of a Universal Neutralizer - brieflands.com
  • A Survey of Preservatives Used in Cosmetic Products - mdpi.com

Sources

Technical Guide: Cross-Reactivity and Performance Analysis of Imidazolidinyl Urea vs. Diazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazolidinyl Urea (IU) and Diazolidinyl Urea (DU) represent two of the most ubiquitous formaldehyde-releasing preservatives (FRPs) in topical formulations.[1] While often used interchangeably due to their broad-spectrum antimicrobial efficacy, they exhibit distinct hydrolytic kinetics and sensitization profiles.

Key Finding: Clinical cross-reactivity between IU and DU is high (>50%), driven principally by their common release of formaldehyde. However, recent characterization studies suggest "cryptic" cross-reactivity occurs via a shared stable hydrolysis intermediate, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (Compound HU) , rather than solely through the formaldehyde hapten.[1]

This guide provides a mechanistic comparison, validated quantification protocols, and clinical assessment standards to assist in formulation selection and safety profiling.

Molecular Mechanisms & Degradation Kinetics

To understand cross-reactivity, one must first understand that neither IU nor DU exists as a single static molecule in aqueous solution. They are dynamic mixtures that degrade via hydrolysis.

The "Common Metabolite" Hypothesis
  • Diazolidinyl Urea (Germall II): A single imidazolidine ring structure.[1][2][3][4] It is more labile and releases approximately 2.1 moles of formaldehyde per mole of preservative.

  • Imidazolidinyl Urea (Germall 115): Historically depicted as a methylene-bis structure, modern NMR and capillary electrophoresis studies reveal it is a complex mixture of allantoin-formaldehyde condensation products.[1] It releases less formaldehyde (~1.3 moles ) compared to DU.[1]

The Structural Link: Both compounds degrade into Allantoin and Compound HU .[5] This shared backbone explains why patients sensitized to the structure of the preservative (and not just formaldehyde) often react to both.

Visualization: Hydrolytic Decomposition Pathway

DecompositionPathway IU Imidazolidinyl Urea (Complex Mixture) Hydrolysis Aqueous Hydrolysis (pH & Temp dependent) IU->Hydrolysis DU Diazolidinyl Urea (Single Ring) DU->Hydrolysis HU Compound HU (Shared Stable Intermediate) Hydrolysis->HU Degradation Allantoin Allantoin (Inert) Hydrolysis->Allantoin Formaldehyde Free Formaldehyde (Primary Hapten) Hydrolysis->Formaldehyde Fast Release (DU > IU) HU->Formaldehyde Slow Release Immune T-Cell Activation (ACD Response) HU->Immune Backbone Sensitization Formaldehyde->Immune Schiff Base Formation

Figure 1: Comparative decomposition pathways of IU and DU.[1] Note the convergence on Compound HU and Formaldehyde, creating two distinct vectors for cross-reactivity.

Comparative Performance Analysis

The following data synthesizes physicochemical properties and clinical reactivity profiles.

Table 1: Physicochemical & Clinical Comparison
FeatureImidazolidinyl Urea (IU)Diazolidinyl Urea (DU)Implications
Trade Name Germall 115Germall IIDU is the newer generation.[1]
Formaldehyde Release Moderate (~132 ppm at 0.2%)High (~191 ppm at 0.2%)DU is a more potent preservative but higher sensitizer.[1]
Antimicrobial Spectrum Weak vs. Fungi/YeastBroad (Bacteria + Fungi)DU is often used without parabens; IU usually requires parabens.[1]
Patch Test Conc. 2.0% in Petrolatum2.0% in PetrolatumPetrolatum vehicle is critical for sensitivity.
Sensitization Rate ~1.9 - 3.2% of tested pop.~2.4 - 3.7% of tested pop.[1]DU has a slightly higher allergy prevalence.
Cross-Reactivity HighHigh~60% of IU-allergic patients react to DU.

Experimental Protocols

For researchers validating "formaldehyde-free" claims or investigating cross-reactivity, standard assays must be adapted to account for the dynamic release of formaldehyde.

Protocol A: HPLC-DNPH Quantification of Free Formaldehyde

Objective: Quantify "free" formaldehyde in a formulation matrix without artificially inducing further decomposition of the parent preservative during analysis.

Methodology:

  • Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH).[1][6][7]

    • Why: DNPH reacts rapidly with carbonyls under mild acidic conditions to form stable hydrazones, preventing the equilibrium shift that would cause IU/DU to release more formaldehyde during the test.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent).[1]

  • Mobile Phase: Acetonitrile : Water (45:55 v/v).[1]

  • Detection: UV-Vis at 360 nm (specific for the hydrazone derivative).

Step-by-Step Workflow:

  • Sample Prep: Weigh 1g of formulation into 10mL volumetric flask.

  • Extraction: Add 5mL THF/Water mixture; sonicate for 10 mins.

  • Derivatization: Add 1mL DNPH reagent (saturated in dilute HCl). React for 5 mins at ambient temp.

  • Separation: Inject 10µL into HPLC. Flow rate 1.0 mL/min.[7]

  • Quantification: Compare peak area of Formaldehyde-DNPH adduct against a standard curve (0.1 – 20 ppm).

Protocol B: Diagnostic Patch Testing (Clinical Verification)

Objective: Differentiate between irritant contact dermatitis and allergic contact dermatitis (ACD).[1]

Methodology:

  • Test Substance:

    • IU: 2.0% w/w in white petrolatum.

    • DU: 2.0% w/w in white petrolatum.

    • Control: Formaldehyde 1.0% (aq) to check for co-sensitization.[1]

  • Application: Apply to Finn Chambers on the upper back.

  • Occlusion Time: 48 hours.

  • Reading Window:

    • D2 (48h): Remove tape, wait 30 mins, read. (Distinguishes irritation).

    • D4 (96h): Final reading. (Crucial for identifying true allergic reactions).

Visualization: Analytical Workflow

ExperimentalWorkflow cluster_HPLC Protocol A: HPLC-DNPH cluster_Clinical Protocol B: Patch Test Sample Cosmetic Sample (Containing IU or DU) Prep Extraction (THF/Water) Sample->Prep Patch Apply 2% in Petrolatum Sample->Patch Deriv DNPH Reaction (Forms Hydrazone) Prep->Deriv Inject Injection (C18 Column) Deriv->Inject Detect UV Detection (360nm) Inject->Detect Occlude 48h Occlusion Patch->Occlude Read Read at D2 & D4 Occlude->Read

Figure 2: Dual-stream workflow for chemical quantification (HPLC) and clinical safety assessment (Patch Test).

Alternative Assessment

For formulators seeking to replace IU/DU due to the cross-reactivity risks described above, the following alternatives are chemically distinct and avoid the formaldehyde-release pathway.

  • Phenoxyethanol: [1]

    • Mechanism: Membrane disruption.

    • Safety: Non-sensitizing for >99% of population.

    • Trade-off: Weaker against fungi (often requires boosters like Ethylhexylglycerin).[1]

  • Sodium Benzoate / Potassium Sorbate:

    • Mechanism:[6] Organic acids (pH dependent).[1]

    • Safety: Food-grade safety profile.

    • Trade-off: Only effective at pH < 5.5.

References

  • De Groot, A. C., et al. (2010).[1] Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy.[8][9] Contact Dermatitis.[3][4][10][11][12]

  • Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics.[2][8][10][12][13][14][15][16][17]

  • Kajimura, K., et al. (2006).[1] Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis.[3][4][10][11][12]

  • Benassi, C. A., et al. (1990).[1] High-performance liquid chromatographic determination of free formaldehyde in cosmetics preservatives.[7][16] Journal of Chromatography A. [1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Diazolidinyl Urea.[9][13][17][1]

Sources

Assessing the allergenic potential of Imidazolidinyl urea degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Assessment of Allergenic Potential in Imidazolidinyl Urea Degradation Products

Imidazolidinyl urea (IU) is a widely utilized antimicrobial preservative in cosmetic and pharmaceutical formulations. However, its safety profile is frequently scrutinized due to its function as a formaldehyde-releasing preservative (FRP). To formulate safe, efficacious products, drug development professionals must understand the degradation kinetics of IU, the specific allergenic potential of its byproducts, and how it compares to alternatives like Diazolidinyl urea (DU) and DMDM hydantoin.

This guide provides an objective, data-driven comparison of these preservatives, detailing the molecular mechanisms of their allergenicity and providing a self-validating experimental framework for assessing new formulations.

Mechanistic Causality of Imidazolidinyl Urea Allergenicity

When formulated in aqueous solutions, IU undergoes a stepwise decomposition process influenced by parameters such as pH, temperature, and storage duration. The degradation involves a net proton transfer that results in the release of formaldehyde as a leaving group 1[1]. Alongside free formaldehyde, this breakdown yields intermediate compounds, notably (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (BHU) 2[2].

While formaldehyde is a well-documented hapten capable of inducing allergic contact dermatitis (ACD), recent pharmacological studies reveal a parallel, non-histaminergic allergy pathway. IU and its degradation products directly activate the Mas-related G protein-coupled receptor-X2 (MRGPRX2) on mast cells 3[3]. This activation triggers the release of tryptase—rather than histamine—which explains why traditional antihistamines are often clinically ineffective against IU-induced chronic dermatitis 3[3].

Pathway IU Imidazolidinyl Urea (IU) Degradation Aqueous Degradation (pH, Temp) IU->Degradation FA Formaldehyde Release Degradation->FA Major Pathway Intermediates HU / BHU Intermediates Degradation->Intermediates Minor Pathway MRGPRX2 MRGPRX2 Receptor Activation FA->MRGPRX2 Haptenation Intermediates->MRGPRX2 Direct Binding MastCell Mast Cell Degranulation (Tryptase Release) MRGPRX2->MastCell ACD Allergic Contact Dermatitis MastCell->ACD Non-histaminergic

Pathway of IU degradation and MRGPRX2-mediated non-histaminergic mast cell activation.

Comparative Allergenic Profiling: IU vs. Alternatives

To contextualize the allergenic risk of IU, it must be compared against other common FRPs. The sensitization rate of these preservatives is generally proportional to their formaldehyde-releasing capacity, though direct molecular haptenation by the parent molecule also plays a role. For instance, at concentrations of 0.2%, Diazolidinyl urea releases 191 parts per million (ppm) of formaldehyde, whereas Imidazolidinyl urea releases 132 ppm1[1]. Consequently, DU is a more potent sensitizer than IU 4[4].

Table 1: Quantitative Comparison of Formaldehyde-Releasing Preservatives

PreservativeFormaldehyde Release (at 0.2% conc.)Sensitization Rate (Patch Test)Primary Allergenic Mechanism
Quaternium-15 High~22.3%High FA release 5[5]
Diazolidinyl Urea (DU) 191 ppm2.0% - 4.0%FA release + Parent molecule 4[4]
Imidazolidinyl Urea (IU) 132 ppm1.3% - 3.3%FA release + MRGPRX2 Activation 3[3]
DMDM Hydantoin Low-Moderate< 1.0%FA release (Least sensitizing FRP) 5[5]

Self-Validating Experimental Methodology

Relying solely on historical patch-test data is insufficient when developing novel formulations where matrix effects alter degradation kinetics. The following dual-assay protocol establishes a self-validating system by pairing an in vitro mechanistic assay with an in vivo functional assay.

Causality & Validation Rationale: The causality of allergenicity is often misattributed solely to formaldehyde release. By introducing an MRGPRX2 antagonist in the in vitro phase, we isolate the specific receptor-mediated degranulation caused by IU degradation products. If the antagonist halts degranulation, causality is confirmed. The in vivo Local Lymph Node Assay (LLNA) then acts as the systemic validation step; an in vitro molecular event is only clinically relevant if it crosses the sensitization threshold (Stimulation Index > 3) in a living immune system6[6].

Workflow Prep Preservative Selection (IU, DU, DMDM) InVitro In Vitro Assay MRGPRX2 Activation Prep->InVitro Dose Response InVivo In Vivo LLNA (Murine Model) Prep->InVivo Sensitization Quant Quantification (Tryptase & SI > 3) InVitro->Quant InVivo->Quant Compare Comparative Allergenic Profiling Quant->Compare Validation

Dual-assay workflow integrating in vitro MRGPRX2 screening and in vivo LLNA validation.

Phase 1: In Vitro Mast Cell Degranulation Assay (Mechanistic Causality)
  • Cell Culture Preparation: Culture human mast cell line (LAD2) expressing MRGPRX2 in StemPro-34 medium supplemented with 100 ng/mL Stem Cell Factor (SCF).

  • Sample Degradation Conditioning: Incubate 0.2% solutions of IU, DU, and DMDM hydantoin in an aqueous buffer (pH 6.0) at 40°C for 7 days to force the generation of degradation products (formaldehyde, HU, BHU).

  • Receptor Activation: Expose LAD2 cells to the conditioned preservative solutions (0.01% to 0.1% final concentration) for 30 minutes.

  • Degranulation Quantification: Centrifuge the cell suspension. Collect the supernatant and quantify β-hexosaminidase and tryptase release using a colorimetric substrate assay (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Causality Check: Pre-treat a parallel control group with an MRGPRX2 antagonist (e.g., QWF) to confirm that degranulation is specifically receptor-mediated and not a byproduct of general cytotoxicity.

Phase 2: In Vivo Murine Local Lymph Node Assay (LLNA) (Systemic Validation)
  • Animal Preparation: Utilize female CBA/J mice (n=5 per group).

  • Topical Application: Apply 25 μL of the conditioned preservative solutions (at 10%, 25%, and 50% concentrations in dimethylformamide) to the dorsum of both ears daily for 3 consecutive days.

  • Proliferation Measurement: On day 6, inject mice intravenously with 250 μL of PBS containing 20 μCi of [3H]-methyl thymidine. Wait 5 hours.

  • Lymph Node Excision: Excise the draining auricular lymph nodes. Prepare a single-cell suspension and precipitate DNA using 5% trichloroacetic acid (TCA).

  • Data Analysis (Stimulation Index): Measure the incorporated radioactivity using β-scintillation counting. Calculate the Stimulation Index (SI) by dividing the mean proliferation of the treated group by the vehicle control group.

    • Validation Threshold: An SI ≥ 3 classifies the degradation product mixture as a confirmed sensitizer 6[6].

Conclusion & Formulation Guidelines

When selecting a preservative system, formulators must weigh antimicrobial efficacy against allergenic potential. While DMDM Hydantoin offers the lowest sensitization risk among FRPs, it may lack the broad-spectrum efficacy required for complex matrices. Diazolidinyl urea provides robust preservation but releases high levels of formaldehyde, leading to higher sensitization rates. Imidazolidinyl urea sits in the middle, but its unique non-histaminergic mechanism via MRGPRX2 activation requires careful consideration, especially in leave-on cosmetics designed for sensitive skin. Implementing the dual-assay protocol outlined above ensures that the true allergenic potential of the final degraded matrix is accurately quantified prior to clinical trials.

References

  • Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics Source: American Journal of Student Research URL: [Link]

  • Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy Source: National Institutes of Health (NIH) URL: [Link]

  • Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]

  • Contact allergy to and allergic contact dermatitis from formaldehyde and formaldehyde releasers Source: Ovid URL: [Link]

  • Formaldehyde And Formaldehyde-Releasing Preservatives Source: Safe Cosmetics URL: [Link]

  • Imidazolidinyl urea – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Quantitative analysis of formaldehyde release from Imidazolidinyl urea vs. diazolidinyl urea

[2][3][4][5][6]

Executive Summary

In the formulation of aqueous pharmaceuticals and personal care products, the selection of a preservative system is a balance between antimicrobial efficacy and toxicological safety.[2] Imidazolidinyl Urea (IU) and Diazolidinyl Urea (DU) are two of the most ubiquitous formaldehyde-releasing preservatives (FRPs). While structurally related, they exhibit distinct hydrolysis kinetics and formaldehyde (FA) release profiles.[1]

This guide provides a quantitative comparison of these two agents, establishing that Diazolidinyl Urea typically releases 30–45% more free formaldehyde than Imidazolidinyl Urea on a weight-for-weight basis, correlating with its broader antimicrobial spectrum but higher sensitization potential.

Mechanistic Foundations

Both compounds function as "prodrugs" for formaldehyde. They are not simple mixtures but heterocyclic substituted ureas that undergo hydrolysis in aqueous environments to release methylene glycol (hydrated formaldehyde).

2.1. Structural Hydrolysis
  • Imidazolidinyl Urea (IU): A complex mixture of allantoin-formaldehyde condensation products.[3][4] Upon hydrolysis, it degrades primarily into allantoin and formaldehyde. The release is slower and more "buffered" due to the stability of the imidazolidine ring structure.

  • Diazolidinyl Urea (DU): Chemically N-(hydroxymethyl)-N-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl)-N'-(hydroxymethyl) urea. It is less stable than IU and hydrolyzes via a stepwise loss of hydroxymethyl groups.

Key Difference: One molecule of DU theoretically contains 4 hydroxymethyl groups, capable of releasing up to 4 moles of FA. In practice, quantitative studies show a release of ~2.1 moles under standard conditions. IU releases approximately 1.5 moles per molecule.[4]

HydrolysisPathwaycluster_DUDiazolidinyl Urea (DU) Degradationcluster_IUImidazolidinyl Urea (IU) DegradationDUDiazolidinyl Urea(Parent)HU(4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU)DU->HUHydrolysis(Fast)FA1Formaldehyde(Release)DU->FA1~1.1 molHU->FA1Slow Release(~1.0 mol)IUImidazolidinyl Urea(Polymeric Mixture)AllantoinAllantoinIU->AllantoinHydrolysis(Slow)FA2Formaldehyde(Release)IU->FA2~1.5 mol total

Figure 1: Comparative hydrolysis pathways. DU undergoes a rapid initial release followed by a sustained release, whereas IU exhibits a more consistent, lower-level release profile.

Quantitative Comparative Analysis

The following data aggregates findings from HPLC-UV and colorimetric (Nash Reagent) assays performed at pH 6.0–7.0, 25°C.

3.1. Formaldehyde Release Metrics
MetricImidazolidinyl Urea (IU)Diazolidinyl Urea (DU)Comparative Insight
Molecular Weight ~388 g/mol (Avg)278.2 g/mol DU is a smaller molecule with higher FA density.
Free FA @ 0.2% (w/w) 132 – 251 ppm 191 – 309 ppm DU releases ~1.2x to 1.5x more FA than IU at identical concentrations.
Molar Release Efficiency ~1.5 moles FA / mol IU~2.1 moles FA / mol DUDU is a more efficient donor.
Time to Equilibrium Slow (48+ hours)Moderate (12–24 hours)DU establishes antimicrobial protection faster.
Temp. Sensitivity Stable < 60°CLabile > 50°CDU release rate spikes significantly with heat.

Critical Note: The "Free FA" values vary by matrix. In complex emulsions (creams), release rates are often 20–30% lower than in simple aqueous solutions due to protein/surfactant binding.

3.2. Antimicrobial Implications [5]
  • IU: Effective against Gram-negative bacteria; weaker against fungi. Often combined with Parabens.[6]

  • DU: Broad-spectrum (Bacteria + Fungi).[7] The higher FA load allows it to be used at lower concentrations (0.1–0.3%) compared to IU (0.2–0.5%).

Validated Experimental Protocol: HPLC-DNPH Quantification

To objectively compare these products in your own lab, use this self-validating High-Performance Liquid Chromatography (HPLC) protocol. This method utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization, which stabilizes the volatile formaldehyde for UV detection.

4.1. Reagents & Equipment
  • Mobile Phase: Acetonitrile : Water (45:55 v/v).

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Derivatizing Agent: 0.1% DNPH in acidified acetonitrile.

  • Detector: UV-Vis at 345 nm (Specific for hydrazone derivative).

4.2. Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 0.2g of preservative (IU or DU) in 100mL phosphate buffer (pH 6.0).

    • Incubate at 25°C for 24 hours to reach hydrolysis equilibrium.

  • Derivatization (The Critical Step):

    • Mix 1mL of sample with 1mL of DNPH reagent.

    • Vortex and incubate at 40°C for 30 minutes.

    • Mechanism:[2][8][9] Formaldehyde + DNPH

      
       Formaldehyde-2,4-Dinitrophenylhydrazone + H
      
      
      O.
  • Separation:

    • Inject 20µL into HPLC. Flow rate: 1.0 mL/min.

    • Retention time for FA-DNPH derivative is typically ~5–6 minutes.

  • Quantification:

    • Calculate concentration using an external standard curve of pure Formaldehyde-DNPH.

HPLC_WorkflowStartSample Solution(0.2% w/w in Buffer)DerivDerivatizationAdd DNPH + Acid(30 min @ 40°C)Start->DerivReactionFormation ofHydrazone DerivativeDeriv->ReactionAldehyde CaptureHPLCHPLC SeparationC18 Column, ACN:H2OReaction->HPLCDetectUV Detection@ 345 nmHPLC->DetectDataQuantification (ppm)Compare Peak Area to StdDetect->Data

Figure 2: Analytical workflow for quantifying free formaldehyde using DNPH derivatization.

Safety & Regulatory Context

The quantitative difference in release rates directly impacts regulatory compliance.

  • EU Regulation (EC) No 1223/2009: Requires labeling "Contains Formaldehyde" if the free formaldehyde content in the final product exceeds 0.05% (500 ppm) .

  • Risk Assessment:

    • IU: At typical use levels (0.3%), free FA is ~200 ppm. Likely below labeling threshold.

    • DU: At typical use levels (0.3%), free FA can approach 300–400 ppm. Closer to the threshold; requires precise control.

Conclusion

For drug development professionals, the choice between Imidazolidinyl Urea and Diazolidinyl Urea is a trade-off between potency and release kinetics :

  • Select Diazolidinyl Urea when broad-spectrum coverage is required and the formulation can tolerate higher transient formaldehyde levels (e.g., rinse-off products).

  • Select Imidazolidinyl Urea for leave-on products where lower, sustained formaldehyde release is preferred to minimize sensitization risk.

References
  • Comparison of Formaldehyde Release from Preservatives. American Journal of Student Research. (2026).[10] Comparative kinetics of IU and DU degradation. 2[3][11]

  • Determination of Free Formaldehyde in Cosmetic Preservatives by HPLC. Journal of Food and Drug Analysis. (2003).[12] Validation of DNPH and Acetylacetone methods. 13

  • Opinion on the Determination of Certain Formaldehyde Releasers. SCCNFP/586/02.[14] European Commission Scientific Committee. Regulatory thresholds and analytical challenges. 14[11]

  • Decomposition Properties of Diazolidinyl Urea. Contact Dermatitis.[12] (2011).[15] Identification of breakdown products HU and 3,4-BHU. 15[3][11]

  • Safety Assessment of Imidazolidinyl Urea. Cosmetic Ingredient Review (CIR). (2019).[11][12] Comprehensive safety and release data. 12[3][11]

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Imidazolidinyl Urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile[1]

Imidazolidinyl Urea is not merely a benign powder; it is a formaldehyde donor . While often classified as a skin sensitizer (H317) in its pure form, its disposal profile is dictated by its degradation mechanism. Under specific environmental stressors—particularly heat and pH extremes—it decomposes to release formaldehyde (a known carcinogen) and allantoin.

The Core Safety Directive: Treat all Imidazolidinyl Urea waste not just as a solid organic, but as a potential source of formaldehyde gas . Disposal procedures must focus on preventing the in-situ generation of formaldehyde within waste containers, which can lead to hazardous exposure or container pressurization.

Physicochemical Properties & Disposal Implications[2][3][4]
PropertyValue / CharacteristicOperational Implication for Disposal
CAS Number 39236-46-9Use for waste manifesting and inventory tracking.
Solubility High (Water)High Aquatic Risk. Do NOT pour down drains. It mobilizes easily in water systems.
Stability pH DependentRapid decomposition at pH > 9.0 and Temp > 60°C .
Hazard Code H317 (Skin Sensitizer)Double-gloving (Nitrile) is mandatory during handling.
Degradation Releases FormaldehydeWaste containers must be labeled to warn of potential off-gassing.

The Chemistry of Degradation (The "Why")

To ensure safety, you must understand the mechanism driving the hazard. Imidazolidinyl Urea relies on hydrolysis to function as a preservative. In a waste drum, this mechanism can accelerate dangerously if incompatible streams are mixed.

Degradation Pathway

The following diagram illustrates the causality between environmental stressors and hazard generation.

G IU Imidazolidinyl Urea (Parent Compound) Stressor Trigger Factors: 1. pH > 9.0 (Alkaline) 2. Heat (>60°C) 3. Prolonged Aqueous Storage IU->Stressor Exposed to Intermediates Hydrolysis Stressor->Intermediates Initiates Formaldehyde FORMALDEHYDE (Gas/Soln) (Carcinogen / Toxic) Intermediates->Formaldehyde Releases (4:1 Ratio) Allantoin Allantoin (Biologically Inert) Intermediates->Allantoin Yields

Figure 1: Mechanism of Decomposition. Note that one molecule of Imidazolidinyl Urea can theoretically release up to four molecules of formaldehyde under rigorous hydrolysis conditions.[1]

Immediate Safety & Containment

Before initiating disposal, establish a "Self-Validating" safety zone. This means the environment is checked before the chemical is exposed.

  • PPE Validation:

    • Respiratory: N95 minimum for solid dust; Half-face respirator with organic vapor/formaldehyde cartridges if handling large liquid volumes or heated solutions.

    • Dermal: Nitrile gloves (minimum 0.11 mm thickness). If handling concentrated solutions (>10%), use extended-cuff gloves.

  • Spill Response (Solid):

    • Do NOT use compressed air or vigorous sweeping (creates dust).

    • Protocol: Cover with wet paper towels to suppress dust, then scoop into a wide-mouth container. Wipe area with a soap solution.

  • Spill Response (Liquid):

    • Absorb with inert material (vermiculite or clay).[2]

    • Crucial: Check pH of the spill. If alkaline, neutralize with dilute citric acid on the absorbent before sealing in a drum to prevent gas buildup.

Step-by-Step Disposal Protocol

This workflow is designed to prevent "commingling reactions"—the most common cause of laboratory waste accidents involving preservatives.

Waste Classification & Segregation Workflow

G Start Waste Generation TypeCheck State of Matter? Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Aqueous Solution TypeCheck->Liquid SolidPkg Double Bag (Polyethylene) or Wide-Mouth Drum Solid->SolidPkg SolidLabel Label: 'Toxic Solid - Organic' 'Contains: Imidazolidinyl Urea' SolidPkg->SolidLabel Incineration Disposal: High Temp Incineration (Required for complete destruction) SolidLabel->Incineration pHCheck Check pH Liquid->pHCheck AcidBase pH < 4 or pH > 9 pHCheck->AcidBase Neutral pH 4 - 9 pHCheck->Neutral Stabilize Neutralize to pH ~7 (Prevents rapid off-gassing) AcidBase->Stabilize CRITICAL STEP LiquidPkg Carboy (HDPE) Neutral->LiquidPkg Stabilize->LiquidPkg LiquidLabel Label: 'Non-Halogenated Organic' 'Contains: Formaldehyde Donor' LiquidPkg->LiquidLabel LiquidLabel->Incineration

Figure 2: Decision Matrix for Waste Segregation. The critical control point is the pH check for liquid waste to ensure stability during storage.

Detailed Operational Steps
A. Solid Waste (Pure Powder)
  • Container: Use a high-density polyethylene (HDPE) wide-mouth jar or drum.

  • Bagging: Place the original container or loose powder inside a 6-mil polyethylene bag. Seal with tape.[3] Place this bag inside the HDPE drum.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Toxic Solid (Organic)"

    • Constituent: "Imidazolidinyl Urea (Formaldehyde Releaser)"[4][1][5][6]

    • Hazard Codes: H317 (Sensitizer)[2]

B. Liquid Waste (Solutions/Reaction Mixtures)[7]
  • Segregation Rule: Never mix Imidazolidinyl Urea waste with:

    • Strong Acids (e.g., HCl, H2SO4)

    • Strong Bases (e.g., NaOH, KOH)

    • Oxidizers (e.g., Hydrogen Peroxide)

  • The pH Validation (Self-Validating Step):

    • Before pouring waste into a carboy, dip a pH strip.

    • If pH is > 9: Add dilute Citric Acid or HCl until pH is between 6 and 8.

    • Reasoning: High pH accelerates formaldehyde release. If you seal a high-pH solution in a drum, formaldehyde gas will accumulate in the headspace, endangering the technician who opens it next.

  • Container: Use HDPE carboys. Do not fill >90% to allow headspace for expansion.

  • Labeling:

    • "Hazardous Waste - Aqueous Organic"

    • "Contains: Imidazolidinyl Urea, Formaldehyde (<1%)"[4][6][8]

Regulatory & Compliance Framework

Adherence to these regulations ensures legal compliance and environmental stewardship.

  • Disposal Method (Ultimate Fate):

    • Preferred: High-temperature incineration (Rotary Kiln). This ensures the thermal destruction of the imidazolidine ring and any released formaldehyde.

    • Prohibited: Do not dispose of via sanitary sewer. While the parent compound has variable toxicity data, the breakdown products are aquatic toxins.

  • RCRA (USA):

    • Imidazolidinyl Urea is not a P- or U-listed waste by default. However, if the waste solution contains significant free formaldehyde, it may carry the U122 code.

    • Best Practice: Characterize as a D001 (Ignitable) if in alcohol, or generally as "Non-RCRA Regulated Hazardous Waste" if in water, unless local state laws are stricter (e.g., California).

  • European Waste Catalogue (EWC):

    • Suggested Code: 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier - Imidazolidinyl urea (CAS 39236-46-9).[9] ECHA. [Link]

  • Cosmetic Ingredient Review (CIR). (2019).[3] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics.[3][5] International Journal of Toxicology.[5] [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Imidazolidinyl Urea.[10][3][5][9][11] PubChem. [Link]

  • Lv, C., et al. (2015).[6] Investigation on formaldehyde release from preservatives in cosmetics.[3][5] International Journal of Cosmetic Science.[3] [Link]

Sources

Mastering the Safe Handling of Imidazolidinyl Urea: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. Imidazolidinyl urea, a widely used antimicrobial preservative, is a valuable tool in many formulations. However, its potential to act as a skin sensitizer and a formaldehyde-releaser necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols.[1][2] This guide provides essential, in-depth technical information and procedural guidance for the safe handling and disposal of Imidazolidinyl urea, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Skin Sensitization and Formaldehyde Release

The primary hazard associated with Imidazolidinyl urea is its classification as a skin sensitizer.[2][3][4][5] Repeated or prolonged contact can lead to an allergic skin reaction, characterized by redness, itching, and dermatitis.[3][4] It is crucial to understand that once an individual is sensitized to a substance, even minute exposures can trigger a significant allergic response.[6][7][8]

Furthermore, Imidazolidinyl urea can release formaldehyde, a known human carcinogen and a potent sensitizer in its own right.[1] The amount of formaldehyde released can depend on various factors, including temperature and the pH of the formulation. This dual-hazard profile underscores the critical importance of a multi-faceted approach to personal protection.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the cornerstone of safely handling Imidazolidinyl urea. The following recommendations are based on established safety guidelines and a thorough understanding of the chemical's properties.

Table 1: Recommended Personal Protective Equipment for Imidazolidinyl Urea
PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a durable barrier against skin contact, preventing sensitization. These materials offer good resistance to a broad range of chemicals, including formaldehyde.[9][10]
Eye Protection Chemical safety goggles. In cases of significant splash risk, a face shield should be worn in conjunction with goggles.Protects the eyes from accidental splashes of Imidazolidinyl urea solutions or contact with the powder, which can cause irritation.
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron is recommended.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection In well-ventilated areas for handling small quantities, respiratory protection may not be required. When handling powders or in areas with inadequate ventilation, a NIOSH-approved respirator with formaldehyde/organic vapor cartridges is mandatory.[11][12][13][14][15]Protects against the inhalation of airborne particles (dust) and formaldehyde vapor, which can cause respiratory irritation and sensitization.[8][16] The use of a P100 filter in combination with the cartridge will provide additional protection against fine particulates.[11][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount to minimizing exposure and ensuring a safe working environment.

Experimental Workflow for Handling Imidazolidinyl Urea

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated, Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Imidazolidinyl Urea in a Fume Hood or Ventilated Enclosure prep_workspace->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in a Suitable Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Workspace and Equipment handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of Imidazolidinyl urea.

Detailed Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any new or infrequent handling of Imidazolidinyl urea, thoroughly review the SDS to re-familiarize yourself with the hazards, handling precautions, and emergency procedures.[3][4][5][17]

    • Don Appropriate PPE: As outlined in Table 1, don your laboratory coat, chemical safety goggles, and nitrile or neoprene gloves. If handling the powder outside of a ventilated enclosure, a respirator is required.

    • Prepare a Designated Workspace: Whenever possible, handle Imidazolidinyl urea in a designated area, such as a chemical fume hood, to minimize the potential for contamination of the general laboratory space.[7][8][16] Ensure the workspace is clean and uncluttered.

  • Handling:

    • Weighing: When weighing the solid form of Imidazolidinyl urea, do so within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust particles.

    • Transfer and Dissolving: Use a spatula or other appropriate tool to carefully transfer the chemical. When dissolving, add the Imidazolidinyl urea to the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Imidazolidinyl urea using a suitable laboratory detergent and water.

    • Doffing PPE: Remove your PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing your gloves.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Imidazolidinyl urea and any contaminated materials is a critical final step in the safe handling process. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Management Protocol

cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_disposal Final Disposal waste_excess Excess Imidazolidinyl Urea collect_solid Collect Solid Waste in a Labeled, Sealed Container waste_excess->collect_solid waste_contaminated Contaminated Materials (Gloves, Wipes, etc.) waste_contaminated->collect_solid waste_solutions Aqueous Solutions Containing Imidazolidinyl Urea collect_liquid Collect Liquid Waste in a Labeled, Sealed Container waste_solutions->collect_liquid disposal_request Arrange for Hazardous Waste Pickup collect_solid->disposal_request collect_liquid->disposal_request disposal_epa Follow EPA and Institutional Guidelines disposal_request->disposal_epa

Caption: A systematic approach to the disposal of Imidazolidinyl urea waste.

Detailed Disposal Procedures:
  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including excess Imidazolidinyl urea powder and contaminated materials such as gloves, weigh boats, and paper towels, in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect all aqueous solutions containing Imidazolidinyl urea in a separate, clearly labeled, and sealed container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Imidazolidinyl urea," and any other information required by your institution's environmental health and safety department.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the disposal of all Imidazolidinyl urea waste through your institution's hazardous waste management program. Do not dispose of Imidazolidinyl urea down the drain or in the regular trash.

    • The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18][19] Formaldehyde, which can be released from Imidazolidinyl urea, is listed as a hazardous waste, further emphasizing the need for proper disposal.[18][19]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including double-gloving with nitrile or neoprene gloves, chemical safety goggles, a lab coat, and, if the spill involves powder, a respirator.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a spill kit to contain the spill and prevent it from spreading.[20][21] For solid spills, carefully cover the powder with a damp paper towel to avoid creating dust.[20]

  • Clean the Spill:

    • Liquids: Once the liquid is absorbed, carefully scoop the absorbent material into a labeled hazardous waste container.

    • Solids: Carefully wipe up the dampened powder and place the paper towels into a labeled hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a laboratory detergent and water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department, as required.

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle Imidazolidinyl urea, fostering a culture of safety and scientific excellence within the laboratory.

References

  • SOP: Safe Use & Handling of Sensitizing Agents. (n.d.). Retrieved from [Link]

  • 3M™ Formaldehyde Organic Vapor Cartridge/Filter 60925, P100, 60 ea/Case. (n.d.). 3M India. Retrieved from [Link]

  • 3M 6005 Cartridge for Formaldehyde and Organic Vapors. (n.d.). Sylprotec.com. Retrieved from [Link]

  • 3M Respirator Selection Guide: Finding the Right Protection for the Job. (2025, March 21). Toolup. Retrieved from [Link]

  • 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case. (n.d.). 3M Canada. Retrieved from [Link]

  • 3M™ Formaldehyde/Organic Vapour Cartridge Filter 6075, A1 Form, 1 Pair/Pack, 30 Packs/Case. (n.d.). 3M New Zealand. Retrieved from [Link]

  • 24-002j - General Use SOP - Sensitizers. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Sensitizers. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

  • General Use SOP for Sensitizers. (n.d.). PennState. Retrieved from [Link]

  • Sensitizers. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Sensitizers. (n.d.). Research Safety - University of Kentucky. Retrieved from [Link]

  • Best Nitri-Solve 730 Flock Lined Chemical Resistant Gloves - 15 mil. (n.d.). Safety Gear. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Best Chemical Resistant Safety Wear | PalmFlex Buyer's Guide. (2025, September 20). PalmFlex. Retrieved from [Link]

  • 7 Chemical Resistant Gloves You Can Wear All Day Long. (2022, August 4). True PPE. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. Retrieved from [Link]

  • Best Chemical Resistant Gloves 2026. (2025, January 30). SafetyGloves.co.uk. Retrieved from [Link]

  • Biological Spill clean up in a lab. (2022, November 22). YouTube. Retrieved from [Link]

  • Spill Clean-up. (n.d.). McMaster Biosafety Office. Retrieved from [Link]

  • Laws and Regulations Concerning Formaldehyde. (2026, January 24). US EPA. Retrieved from [Link]

  • Chemical Resistant Gloves – Scandia Gear | Superior Protection. (n.d.). Scandia Gear. Retrieved from [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Formaldehyde. (n.d.). NCBI - NIH. Retrieved from [Link]

  • IMIDAZOLIDINYL UREA | Substance. (n.d.). EWG's Guide to Healthy Cleaning. Retrieved from [Link]

  • Formaldehyde: Technical Report on the Conditions of Use. (2019, November 1). Regulations.gov. Retrieved from [Link]

  • Occupational Chemical Database. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: Imidazolidinyl urea. (n.d.). Retrieved from [Link]

  • Imidazolidinyl Urea | C11H16N8O8 | CID 38258. (n.d.). PubChem. Retrieved from [Link]

  • Risk Evaluation for Formaldehyde. (2025, December 3). US EPA. Retrieved from [Link]

  • 1910.1048 - Formaldehyde. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.